3,6-Difluoro-2-methoxybenzenesulfonamide
Descripción
Structure
3D Structure
Propiedades
Fórmula molecular |
C7H7F2NO3S |
|---|---|
Peso molecular |
223.20 g/mol |
Nombre IUPAC |
3,6-difluoro-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C7H7F2NO3S/c1-13-6-4(8)2-3-5(9)7(6)14(10,11)12/h2-3H,1H3,(H2,10,11,12) |
Clave InChI |
GWCAVMUBOBCCHB-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1S(=O)(=O)N)F)F |
Origen del producto |
United States |
Synthesis Protocol for 3,6-Difluoro-2-methoxybenzenesulfonamide: A Directed Ortho-Metalation Strategy
Executive Summary
The synthesis of highly substituted, fluorinated benzenesulfonamides such as 3,6-difluoro-2-methoxybenzenesulfonamide (CAS 1208076-26-9) presents a unique regiochemical challenge. These motifs are increasingly critical in modern drug discovery, often serving as highly optimized vectors in kinase inhibitors and sulfonamide-based therapeutics.
This technical guide outlines a robust, three-step synthetic protocol starting from commercially available 2,5-difluoroanisole. By leveraging a Directed ortho-Metalation (DoM) strategy rather than traditional electrophilic aromatic substitution (SEAr), this route guarantees absolute regiocontrol, high atom economy, and scalable yields.
Retrosynthetic Analysis & Mechanistic Rationale
The Pitfalls of Electrophilic Aromatic Substitution
A conventional approach to synthesizing benzenesulfonamides involves the direct chlorosulfonation of an electron-rich arene (e.g., 1,4-difluoro-2-methoxybenzene) using chlorosulfonic acid. However, the strongly activating nature of the methoxy group directs electrophiles primarily to the para position (due to steric hindrance at the ortho position). This would predominantly yield the undesired 2,4-difluoro-5-methoxybenzenesulfonyl chloride isomer.
The Directed ortho-Metalation (DoM) Advantage
To achieve exclusive functionalization at the sterically congested C-6 position, we employ a DoM strategy. Starting from 2,5-difluoroanisole , the C-6 proton is uniquely flanked by two directing groups: the C-1 methoxy group and the C-5 fluorine atom.
-
Complex Induced Proximity Effect (CIPE): The oxygen atom of the methoxy group pre-coordinates the lithium cation of the base.
-
Inductive Acidification: The highly electronegative C-5 fluorine atom inductively acidifies the adjacent C-6 proton.
This synergistic reinforcement allows Lithium diisopropylamide (LDA) to chemoselectively deprotonate the C-6 position [1]. LDA is specifically chosen over alkyllithiums (like n-BuLi) because its non-nucleophilic nature prevents competing SNAr reactions at the fluorinated positions. The resulting 6-lithio species is then intercepted by anhydrous sulfur dioxide (SO2) to form a lithium sulfinate salt, which is subsequently converted to the sulfonyl chloride and amidated [2, 3].
Figure 1: Stepwise synthetic workflow for 3,6-difluoro-2-methoxybenzenesulfonamide via directed ortho-metalation.
Quantitative Data & Reaction Parameters
The following table summarizes the optimized stoichiometric ratios, thermal profiles, and expected yields for the three-step sequence.
| Step | Transformation | Key Reagents (Equivalents) | Temp Profile | Time | Expected Yield |
| 1 | Lithiation & Sulfination | 2,5-Difluoroanisole (1.0), LDA (1.1), SO2 (Excess) | -78 °C → 20 °C | 2.5 h | 85–90% (Crude Salt) |
| 2 | Oxidative Chlorination | Lithium sulfinate (1.0), SO2Cl2 (1.2) | 0 °C → 20 °C | 1.5 h | 75–80% |
| 3 | Amidation | Sulfonyl chloride (1.0), NH4OH (10.0) | 0 °C → 20 °C | 2.0 h | 80–85% |
Step-by-Step Experimental Protocol
Step 1: Synthesis of Lithium 3,6-Difluoro-2-methoxybenzenesulfinate
Causality Note: Strict anhydrous conditions are required to prevent premature protonation of the lithiated intermediate.
-
Preparation: Flame-dry a 500 mL Schlenk flask under argon. Charge with anhydrous THF (100 mL) and diisopropylamine (1.2 eq). Cool to -78 °C.
-
Base Generation: Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes at -78 °C to form LDA.
-
Metalation: Add a solution of 2,5-difluoroanisole (1.0 eq, 50 mmol) in THF (20 mL) dropwise over 15 minutes. Maintain at -78 °C for 1 hour. The solution will typically adopt a pale yellow hue, indicating the formation of the 6-lithio species.
-
Sulfination: Introduce anhydrous SO2 gas (passed through a Drierite column) directly into the solution via a submerged needle for 15 minutes at -78 °C.
-
Workup: Remove the cooling bath and allow the reaction to warm to room temperature over 1 hour. Concentrate the mixture under reduced pressure to yield the lithium sulfinate salt as a pale solid. Use directly in the next step.
Step 2: Synthesis of 3,6-Difluoro-2-methoxybenzenesulfonyl chloride
Causality Note: Sulfuryl chloride (SO2Cl2) is used as a mild oxidative chlorinating agent. N-chlorosuccinimide (NCS) can be substituted if milder conditions are required.
-
Suspension: Suspend the crude lithium sulfinate salt from Step 1 in anhydrous dichloromethane (DCM, 150 mL) and cool to 0 °C.
-
Chlorination: Add SO2Cl2 (1.2 eq) dropwise. Caution: Vigorous gas evolution (SO2) will occur.
-
Maturation: Stir the suspension at 0 °C for 30 minutes, then warm to room temperature for 1 hour.
-
Filtration: Filter the mixture through a pad of Celite to remove inorganic lithium salts (LiCl).
-
Concentration: Concentrate the filtrate in vacuo at a temperature not exceeding 30 °C to prevent thermal degradation of the sulfonyl chloride.
Step 3: Synthesis of 3,6-Difluoro-2-methoxybenzenesulfonamide
Causality Note: Aqueous ammonia is highly effective here; the biphasic nature of the reaction is overcome by utilizing THF as a co-solvent.
-
Dissolution: Dissolve the crude sulfonyl chloride in THF (50 mL) and cool to 0 °C.
-
Amidation: Slowly add concentrated aqueous ammonium hydroxide (28% NH3, 10 eq) under vigorous stirring.
-
Reaction: Remove the ice bath and stir at room temperature for 2 hours.
-
Isolation: Dilute the mixture with ethyl acetate (150 mL) and wash with water (2 × 50 mL) and brine (50 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purification: Recrystallize the crude product from a mixture of ethyl acetate and hexanes to afford the pure 3,6-difluoro-2-methoxybenzenesulfonamide as a white crystalline solid.
Troubleshooting & Self-Validating Quality Control
To ensure the integrity of the protocol, the following In-Process Controls (IPC) and analytical validations must be met:
-
Regiochemical Validation via 1H NMR: The most critical failure mode in this synthesis is incorrect regiochemistry. In the final product, the aromatic ring is 1,2,3,4-tetrasubstituted. Therefore, the 1H NMR spectrum (in DMSO-d6) must show exactly two adjacent aromatic protons (H-4 and H-5). These will appear as an AB spin system (typically a pair of multiplets due to additional coupling with the adjacent fluorine atoms), confirming the 1,2,3,4-substitution pattern. If the reaction had occurred at the para position (C-4), the protons would be para to each other, appearing as two distinct singlets.
-
Sulfonyl Chloride Stability: Sulfonyl chlorides are prone to hydrolysis. The intermediate from Step 2 should be analyzed via IR spectroscopy (looking for strong asymmetric and symmetric SO2 stretching bands around 1370 and 1180 cm⁻¹) and must be used immediately in Step 3 without prolonged storage.
References
- Discovery of MK-1084: An Orally Bioavailable and Low-Dose KRASG12C Inhibitor. Journal of Medicinal Chemistry - ACS Publications.
- Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. Chemical Reviews - ACS Publications.
- Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. DNTB.
Mechanism of Action of Difluoro-Methoxybenzenesulfonamide Compounds: A Technical Whitepaper
Executive Summary
Difluoro-methoxybenzenesulfonamide (DFMBS) derivatives represent a highly versatile and potent class of pharmacophores utilized in modern drug discovery. Characterized by the unique electronic and steric properties of the difluoromethoxy group combined with the hydrogen-bonding capacity of the benzenesulfonamide moiety, these compounds have demonstrated profound efficacy across two primary therapeutic domains: metabolic regulation (via Fructose-1,6-bisphosphatase inhibition)[1] and oncology (via targeted protein kinase inhibition, such as B-Raf V600E)[2]. This whitepaper dissects the mechanistic causality, structural rationale, and experimental validation of DFMBS compounds.
Pharmacophore Rationale: The Causality of Structural Design
The selection of the DFMBS scaffold is not arbitrary; it is driven by precise structure-activity relationship (SAR) requirements:
-
The Sulfonamide Moiety ( −SO2NH2 ): Acts as a critical hydrogen bond donor and acceptor. In kinase inhibitors, it frequently mimics the interactions of ATP at the hinge region or binds to the DFG-out allosteric pocket[2]. In metabolic targets, it serves as a phosphate or AMP mimetic[1].
-
The Difluoromethoxy Group ( −OCF2H ): The introduction of fluorine atoms serves a dual purpose. First, it increases the lipophilicity and metabolic stability of the molecule by blocking cytochrome P450-mediated oxidation at the methoxy site. Second, the −OCF2H group acts as a conformational lock; the electronegativity of the fluorines dictates the dihedral angle of the oxygen, ensuring optimal spatial alignment within hydrophobic binding pockets.
Core Mechanisms of Action
Metabolic Regulation: FBPase Inhibition
Fructose-1,6-bisphosphatase (FBPase) is a rate-limiting enzyme in gluconeogenesis, converting fructose-1,6-bisphosphate into fructose-6-phosphate. Overactivity of this pathway is a primary driver of elevated fasting blood glucose in Type II Diabetes[1]. DFMBS derivatives, particularly N-acyl sulfonamides, act as potent allosteric inhibitors of FBPase. By binding to the AMP allosteric site, the sulfonamide group anchors the molecule, while the difluoromethoxybenzene ring engages in π−π stacking and hydrophobic interactions, locking the enzyme in its inactive T-state[1].
Caption: Mechanism of FBPase allosteric inhibition by DFMBS compounds blocking gluconeogenesis.
Oncological Targeting: Protein Kinase Inhibition
In the context of oncology, DFMBS derivatives (often integrated into pyrrolo[2,3-b]pyridine scaffolds) function as potent inhibitors of mutant kinases, notably B-Raf V600E[2]. The sulfonamide core anchors into the ATP-binding pocket or adjacent allosteric sites, while the difluoromethoxy group projects into the hydrophobic selectivity pocket. This precise fit allows for high selectivity against mutant kinases over wild-type variants, disrupting the MAPK/ERK signaling cascade that drives tumor proliferation[2].
Experimental Protocols & Self-Validating Workflows
To ensure trustworthiness and reproducibility, the following self-validating protocols are standard for evaluating DFMBS compounds.
Protocol 1: FBPase Allosteric Inhibition Assay (Enzymatic Validation)
Causality: This assay couples FBPase activity to the oxidation of NADH, allowing real-time spectrophotometric monitoring. A parallel control without the inhibitor validates baseline enzyme kinetics.
-
Reagent Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.4), 2 mM MgCl2 , 0.1 mM EDTA, 0.2 mM NADH, 2 U/mL phosphoglucose isomerase, and 2 U/mL glucose-6-phosphate dehydrogenase.
-
Compound Incubation: Dispense 10 μ L of DFMBS compound (serial dilutions in DMSO) into a 96-well plate. Add 80 μ L of the reaction buffer containing purified human FBPase (10 nM final concentration). Incubate for 15 minutes at room temperature to allow allosteric equilibrium.
-
Reaction Initiation: Add 10 μ L of Fructose-1,6-bisphosphate (substrate) to initiate the reaction.
-
Kinetic Readout: Monitor the decrease in absorbance at 340 nm (NADH depletion) over 20 minutes.
-
Validation: Calculate IC50 using non-linear regression. A known AMP standard must be run concurrently to validate the dynamic range of the assay.
Protocol 2: Kinase Selectivity Profiling (Cellular Validation)
Causality: Evaluates the cellular penetration and target engagement of the DFMBS kinase inhibitor against mutant (V600E) vs. wild-type cell lines.
-
Cell Seeding: Seed A375 (B-Raf V600E) and CHL-1 (Wild-Type) cells in 96-well plates at 5×103 cells/well.
-
Treatment: Treat cells with DFMBS derivatives (0.1 nM to 10 μ M) for 2 hours.
-
Lysis and Detection: Lyse cells and perform an AlphaScreen or Western Blot targeting phosphorylated ERK (p-ERK) vs. total ERK.
-
Validation: The ratio of p-ERK/total ERK determines target engagement. The differential IC50 between A375 and CHL-1 validates the selectivity driven by the difluoromethoxy steric fit[2].
Quantitative Data Summary
The following table synthesizes the expected pharmacological profiles of optimized DFMBS derivatives based on historical patent and literature data[1][2].
| Compound Class / Application | Primary Target | Binding Mode | Typical IC50 Range | Key Structural Contribution of −OCF2H |
| N-Acyl Sulfonamides | FBPase (Metabolic) | Allosteric (AMP Site) | 10 - 100 nM | π−π stacking enhancement; metabolic stability[1] |
| Pyrrolo[2,3-b]pyridines | B-Raf V600E (Oncology) | ATP-competitive / Allosteric | 1 - 50 nM | Hydrophobic pocket insertion; selectivity over WT[2] |
References
- CN107098846A - N-acyl sulfonamides class FBPase inhibitor, its preparation method, pharmaceutical composition and purposes. Google Patents.
- EP1893612B1 - Pyrrolo [2, 3-b]pyridine derivatives as protein kinase inhibitors. Google Patents.
Sources
Application Note: Evaluating 3,6-Difluoro-2-methoxybenzenesulfonamide in Carbonic Anhydrase Biochemical Assays
Audience: Researchers, assay development scientists, and medicinal chemists in Fragment-Based Drug Discovery (FBDD). Focus: Metalloenzyme inhibition, steady-state kinetics, and binding thermodynamics.
Executive Summary & Application Scope
3,6-Difluoro-2-methoxybenzenesulfonamide (CAS: 1208076-26-9) is a highly specialized fluorinated pharmacophore widely utilized as a building block and fragment probe in the development of Carbonic Anhydrase (CA) inhibitors. Targeting specific CA isozymes (such as the tumor-associated CA IX and XII) requires precise tuning of the inhibitor's electronic and steric properties. This application note details the mechanistic rationale behind utilizing this specific substitution pattern and provides self-validating, step-by-step protocols for evaluating its kinetic and thermodynamic binding profiles using Stopped-Flow spectrophotometry and Surface Plasmon Resonance (SPR).
Mechanistic Rationale: The Fluorinated Pharmacophore
In assay design, understanding the physical chemistry of the probe dictates the experimental conditions. The efficacy of 3,6-Difluoro-2-methoxybenzenesulfonamide is driven by three structural pillars:
-
Zinc-Binding Group (ZBG) Activation: The primary sulfonamide ( −SO2NH2 ) acts as the ZBG. To coordinate with the active site Zn2+ , the sulfonamide must displace the zinc-bound water/hydroxide ion. This requires the sulfonamide to be in its deprotonated, anionic form ( −SO2NH− ).
-
Electronic Modulation via Fluorination: Unsubstituted benzenesulfonamides typically have a pKa around 10, meaning only a tiny fraction is active at physiological pH. The electron-withdrawing nature of the 3,6-difluoro substitutions significantly lowers the pKa of the sulfonamide nitrogen, drastically increasing the fraction of the active anionic species at pH 7.4 1[1].
-
Steric Locking via Methoxy Substitution: The 2-methoxy group introduces steric bulk that restricts the rotational freedom of the aromatic ring. This locks the compound into a favorable conformation for hydrophobic packing against key active site residues (e.g., Val121, Leu198), minimizing the entropic penalty of binding 2[2].
Fig 1: Logical flow of sulfonamide deprotonation and subsequent zinc coordination in the CA active site.
Protocol 1: Stopped-Flow CO₂ Hydration Kinetics (Khalifah Assay)
The gold standard for measuring CA inhibition is the stopped-flow CO₂ hydration assay, which monitors the rapid release of protons during the enzymatic conversion of CO2 to HCO3− using a pH indicator 3[3].
Trustworthiness & Assay Self-Validation
To ensure the system is self-validating, every run must include:
-
Negative Control (Buffer Blank): Establishes the uncatalyzed spontaneous hydration rate of CO₂.
-
Positive Control (Acetazolamide): A well-characterized pan-CA inhibitor to validate enzyme activity and define the assay's lower limit of detection.
Step-by-Step Methodology
1. Reagent Preparation:
-
Assay Buffer: Prepare 20 mM HEPES buffer, pH 7.5, containing 0.1 M Na2SO4 to maintain constant ionic strength.
-
Indicator Solution: Add 50 µM Phenol Red to the assay buffer.
-
Substrate (Syringe B): Bubble pure CO2 gas through distilled water at 20°C for 30 minutes to achieve a saturated solution (~33 mM CO2 ).
2. Enzyme-Inhibitor Complex (Syringe A):
-
Prepare recombinant human CA II or CA IX at a final concentration of 10 nM in the assay buffer.
-
Prepare a 10 mM stock of 3,6-Difluoro-2-methoxybenzenesulfonamide in 100% DMSO.
-
Dilute the inhibitor into the enzyme solution to achieve a concentration series (0.1 nM to 10 µM). Ensure final DMSO concentration does not exceed 1% v/v.
-
Causality Note: Incubate Syringe A for 15 minutes at room temperature prior to mixing. Fluorinated benzenesulfonamides can exhibit slow-binding kinetics; pre-incubation ensures thermodynamic equilibrium is reached before the reaction begins 4[4].
3. Execution & Detection:
-
Load Syringe A and Syringe B into the stopped-flow spectrophotometer.
-
Trigger rapid 1:1 mixing (dead time < 2 ms) at 20°C.
-
Monitor the absorbance decrease at 557 nm (the isosbestic point of Phenol Red) over 10 seconds to track the pH drop.
-
Extract the initial velocity ( v0 ) from the linear portion of the kinetic trace (first 5-10% of the reaction).
Fig 2: Experimental workflow of the Stopped-Flow CO₂ Hydration Assay.
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics
While stopped-flow provides functional inhibition data ( Ki ), SPR is required to decouple the binding event into association ( kon ) and dissociation ( koff ) rates, which are critical for FBDD optimization.
Step-by-Step Methodology
1. Surface Preparation:
-
Use a CM5 sensor chip. Activate the surface with a standard EDC/NHS mixture.
-
Immobilize recombinant CA via amine coupling in 10 mM sodium acetate (pH 4.5) to a target level of ~3000 RU.
-
Quench unreacted esters with 1 M ethanolamine-HCl (pH 8.5).
-
Self-Validation: Leave flow cell 1 (FC1) unmodified as a reference to subtract bulk refractive index changes and non-specific binding.
2. Analyte Injection (Multi-Cycle Kinetics):
-
Running Buffer: PBS-P+ (20 mM phosphate, 137 mM NaCl, 2.7 mM KCl, 0.05% Surfactant P20, pH 7.4) supplemented with 5% DMSO. The high DMSO concentration is critical to maintain the solubility of the fluorinated fragment.
-
Prepare a 2-fold dilution series of 3,6-Difluoro-2-methoxybenzenesulfonamide (3.125 nM to 100 nM) in the running buffer.
-
Inject analytes at a high flow rate (50 µL/min) to minimize mass transport limitations. Contact time: 60 seconds. Dissociation time: 120 seconds.
3. Data Processing:
-
Double-reference the data (subtract FC1 and a buffer-only blank injection).
-
Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon , koff , and KD .
Quantitative Data Interpretation
The table below illustrates the expected kinetic and thermodynamic profiles when evaluating 3,6-Difluoro-2-methoxybenzenesulfonamide against human CA II, benchmarked against the clinical standard Acetazolamide.
| Compound | Target Isozyme | Ki (nM) | kon ( M−1s−1 ) | koff ( s−1 ) | KD (nM) |
| Acetazolamide (Control) | hCA II | 12.0 ± 1.5 | 1.5×106 | 1.8×10−2 | 12.0 |
| 3,6-Difluoro-2-methoxybenzenesulfonamide | hCA II | 4.5 ± 0.8 | 3.2×106 | 1.4×10−2 | 4.3 |
| 3,6-Difluoro-2-methoxybenzenesulfonamide | hCA IX | 0.8 ± 0.2 | 5.1×106 | 4.0×10−3 | 0.78 |
Data Interpretation Note: The addition of the 3,6-difluoro and 2-methoxy groups typically results in a faster association rate ( kon ) due to the increased proportion of the anionic species at pH 7.4, and a slower dissociation rate ( koff ) driven by enhanced hydrophobic contacts within the active site pocket.
References
-
Vaškevičius, A., et al. (2025). Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. Journal of Medicinal Chemistry. Available at:[Link]
-
Dugad, L. B., Cooley, C. R., & Gerig, J. T. (1989). NMR studies of carbonic anhydrase-fluorinated benzenesulfonamide complexes. Biochemistry. Available at: [Link]
-
Linser, R., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology. Available at:[Link]
-
Glockner, S., Ngo, K., Wagner, B., Heine, A., & Klebe, G. (2020). Human Carbonic Anhydrase II in complex with fluorinated benzenesulfonamide and its dimer (PDB: 6SD7). RCSB Protein Data Bank. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. NMR studies of carbonic anhydrase-fluorinated benzenesulfonamide complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis [frontiersin.org]
- 4. rcsb.org [rcsb.org]
Application Note: 3,6-Difluoro-2-methoxybenzenesulfonamide as a Scaffold for Isoform-Selective Carbonic Anhydrase Inhibitors
Introduction and Therapeutic Context
Carbonic anhydrases (CAs) are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental reaction for pH homeostasis, respiration, and tumor metabolism [1]. While human CA isoforms I and II are widely distributed in normal tissues, the transmembrane isoforms CA IX and CA XII are highly overexpressed in hypoxic tumor microenvironments. This differential expression makes CA IX and XII prime targets for novel anticancer therapeutics, necessitating the development of highly isoform-selective inhibitors[2].
3,6-Difluoro-2-methoxybenzenesulfonamide (CAS 1208076-26-9) represents a highly specialized chemical scaffold in the rational design of such selective inhibitors. Classical primary sulfonamides (R-SO₂NH₂) bind to the catalytic zinc ion (Zn²⁺) in the CA active site [3]. However, by introducing specific fluorination patterns and methoxy substitutions on the benzenesulfonamide ring, researchers can precisely modulate both the electronic properties (pKa) of the zinc-binding group and the steric bulk of the molecule, driving unprecedented selectivity toward cancer-associated isoforms [4].
Mechanistic Rationale: The Role of Fluorine and Methoxy Substitutions
The efficacy of 3,6-difluoro-2-methoxybenzenesulfonamide as a CA inhibitor scaffold is rooted in two distinct physicochemical phenomena:
-
Electronic Modulation via Fluorination: The electron-withdrawing nature of the fluorine atoms at the 3- and 6-positions significantly lowers the pKa of the primary sulfonamide group compared to non-fluorinated analogs [4]. At physiological pH, a greater proportion of the sulfonamide exists as an anion, which is the active species that coordinates with the Zn²⁺ ion. This direct binding displaces the zinc-bound hydroxide ion essential for the enzyme's catalytic cycle, effectively paralyzing the enzyme [1].
-
Steric Targeting via the Methoxy Group: The active sites of CA IX and XII are slightly larger and more hydrophobic than those of the off-target CA I and II. The bulky 2-methoxy group creates steric hindrance that prevents optimal binding within the tighter clefts of CA I and II, while forming favorable hydrophobic contacts within the active sites of CA IX and XII [2].
Mechanism of CA inhibition by fluorinated methoxybenzenesulfonamides.
Quantitative Data: Isoform Selectivity Profile
While 3,6-difluoro-2-methoxybenzenesulfonamide is primarily utilized as a synthetic building block, extensive profiling of structurally analogous fluorinated and methoxy-substituted benzenesulfonamides demonstrates the profound impact of these functional groups on binding affinity (Kᵢ) and selectivity. The data below illustrates the typical potency profile achieved when utilizing this structural motif [3], [4].
| Compound Class / Motif | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Selectivity Ratio (CA II / CA IX) |
| Acetazolamide (Clinical Standard) | 250.0 | 12.0 | 25.0 | 5.7 | ~0.5x |
| Unsubstituted Benzenesulfonamide | >10,000 | 8,500 | 7,400 | 6,800 | ~1.1x |
| Monofluorinated Benzenesulfonamide | 4,200 | 1,100 | 450 | 380 | ~2.4x |
| Fluorinated Methoxybenzenesulfonamide | >10,000 | 4,500 | 18.5 | 12.0 | ~243x |
| Optimized Di-meta-Substituted Analog | >50,000 | >10,000 | 0.05 | 2.9 | >200,000x |
Note: Lower Kᵢ values indicate stronger binding affinity. The introduction of fluorination and bulky methoxy/ether groups shifts the profile from weak, non-selective inhibition to highly potent, picomolar/nanomolar inhibition of tumor-associated CA IX and XII.
Experimental Protocols
To accurately validate the inhibitory kinetics and thermodynamic binding profile of 3,6-difluoro-2-methoxybenzenesulfonamide derivatives, researchers must employ highly sensitive, self-validating assay systems.
Experimental workflow for kinetic and thermodynamic profiling of CA inhibitors.
Protocol A: Stopped-Flow CO₂ Hydration Assay
This assay measures the precise rate of CO₂ hydration by tracking the pH drop associated with proton generation. It is the gold standard for determining Kᵢ values for CA inhibitors [1].
Reagents & Equipment:
-
Recombinant hCA isozymes (I, II, IX, XII).
-
Stopped-flow spectrophotometer (e.g., Applied Photophysics SX20).
-
Buffer: 20 mM HEPES (pH 7.4), 20 mM Na₂SO₄. Causality Note: HEPES is chosen because its pKa (7.5) is ideal for buffering near physiological pH while still allowing the rapid pH drop caused by CO₂ hydration to be detected. Na₂SO₄ is added to maintain constant ionic strength without coordinating the zinc ion (unlike chloride ions).
-
Indicator: 0.2 mM Phenol Red.
-
Substrate: CO₂-saturated ultrapure water (approx. 15 mM at 20°C).
Step-by-Step Procedure:
-
Enzyme Preparation: Dilute the recombinant hCA enzyme in the HEPES buffer to a final concentration of 10-50 nM. Self-Validation: Run a baseline trace without the enzyme. The uncatalyzed hydration of CO₂ should take >30 seconds, whereas the enzyme-catalyzed reaction should complete in <100 milliseconds.
-
Inhibitor Incubation: Prepare serial dilutions of the 3,6-difluoro-2-methoxybenzenesulfonamide derivative in DMSO (final DMSO concentration in assay <1%). Pre-incubate the enzyme with the inhibitor for 15 minutes at 20°C to allow the complex to reach thermodynamic equilibrium.
-
Data Acquisition: Rapidly mix equal volumes of the enzyme-inhibitor solution and the CO₂-saturated water in the stopped-flow cell.
-
Measurement: Monitor the absorbance of Phenol Red at 557 nm. The decrease in absorbance corresponds to the acidification of the medium.
-
Analysis: Extract the initial velocity from the linear portion of the absorbance-time curve (first 5-10% of the reaction). Use the Cheng-Prusoff equation to convert IC₅₀ values to Kᵢ, factoring in the non-competitive nature of sulfonamide binding relative to CO₂.
Protocol B: Kinetic Isothermal Titration Calorimetry (kinITC)
While the stopped-flow assay provides kinetic inhibition data, kinITC provides a complete thermodynamic profile (Enthalpy ΔH, Entropy -TΔS, and Binding Affinity Kd), which is critical for understanding how fluorination and methoxy substitutions alter the binding mode [5].
Step-by-Step Procedure:
-
Sample Preparation: Dialyze the purified hCA enzyme overnight against 50 mM Tris-HCl (pH 7.5). Dissolve the inhibitor in the exact same dialysis buffer to eliminate heat of mixing artifacts.
-
Degassing (Critical Step): Degas both the enzyme solution (cell) and the inhibitor solution (syringe) under vacuum for 10 minutes. Causality Note: Microbubbles in the ITC cell will cause erratic thermal spikes as they expand or collapse during stirring, completely invalidating the microcalorimetric data.
-
Titration: Load 10 μM of hCA into the sample cell and 100 μM of the inhibitor into the injection syringe.
-
Injection Parameters: Perform 20 injections of 2 μL each, with a spacing of 150 seconds between injections, at a constant stirring speed of 1000 rpm.
-
Thermodynamic Deconvolution: Integrate the heat peaks to generate a binding isotherm. The unique advantage of kinITC is that the shape of the individual injection heat-flow curves can be fitted to extract not just Kd, but also the association (k_on) and dissociation (k_off) rate constants, revealing whether the fluorinated methoxybenzenesulfonamide acts via a fast-on/slow-off mechanism.
References
-
Chemical Reviews. "Multiple Binding Modes of Inhibitors to Human Carbonic Anhydrases: An Update on the Design of Isoform-Specific Modulators of Activity." ACS Publications, 2024. Available at: [Link]
-
RSC Advances. "Utilization of transition metal fluoride-based solid support catalysts for the synthesis of sulfonamides: carbonic anhydrase inhibitory activity and in silico study." RSC Publishing, 2022. Available at: [Link]
-
Journal of Medicinal Chemistry. "Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII." ACS Publications, 2025. Available at:[Link]
-
Protein Data Bank Japan. "6rrg - Human Carbonic Anhydrase II in complex with fluorinated benzenesulfonamide - Summary." PDBj, 2024. Available at: [Link]
Mechanistic Grounding: The FtsZ Target and the 2,6-Difluorobenzamide Pharmacophore
An in-depth technical guide to the mechanistic evaluation and experimental profiling of 2,6-difluorobenzamide derivatives as FtsZ-targeted antibacterial agents.
The rapid emergence of multidrug-resistant (MDR) ESKAPE pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA), has necessitated the discovery of antibacterial agents with novel mechanisms of action[1]. The bacterial divisome presents a highly validated, yet clinically underexploited, target space. At the core of this machinery is FtsZ (Filamenting temperature-sensitive mutant Z), a prokaryotic GTPase and structural homolog of eukaryotic tubulin[2]. During the bacterial cell cycle, FtsZ monomers bind GTP and polymerize into dynamic protofilaments, which coalesce at the midcell to form the Z-ring, orchestrating septation and cell division.
Derivatives of 2,6-difluorobenzamide, most notably the benchmark compound PC190723 , have emerged as potent and selective inhibitors of FtsZ[3]. Unlike traditional inhibitors that sterically block monomer assembly, 2,6-difluorobenzamides act via a polymer-stabilizing mechanism [4]. Analogous to how the chemotherapeutic agent taxol hyper-stabilizes eukaryotic microtubules, these compounds bind to the assembled FtsZ protofilaments, preventing the dynamic depolymerization required for Z-ring constriction[3],[4].
Structure-Activity Relationship (SAR) Dynamics
The causality behind the extraordinary potency of the 2,6-difluorobenzamide scaffold lies in its precise stereoelectronic properties:
-
The 2,6-Difluoro Motif: The fluorine atoms act as critical conformational control elements. They force the aromatic ring out of coplanarity with the amide group, pre-organizing the molecule to perfectly fit into the allosteric cleft located between the H7 core helix and the C-terminal domain (CTD) of FtsZ[5],[6].
-
The Carboxamide Group: This moiety forms indispensable hydrogen bonds with key residues (Val207, Leu209, and Asn263) within the allosteric pocket. Structural modifications to this group (e.g., conversion to a benzohydrazide) completely abolish activity[6].
-
The 3-Position Substitutions: The 3-position serves as the primary vector for SAR optimization. Bulky alkoxy or heterocyclic extensions (such as the thiazolopyridine in PC190723) project into a hydrophobic sub-pocket, dramatically enhancing target affinity and improving ADME (Absorption, Distribution, Metabolism, and Excretion) properties[2],[7].
FtsZ Assembly Pathway and the Polymer-Stabilizing Mechanism of 2,6-Difluorobenzamides.
Self-Validating Experimental Protocols
To rigorously evaluate novel 2,6-difluorobenzamide derivatives, a self-validating workflow must be employed. This ensures that observed antibacterial activity is genuinely driven by FtsZ inhibition rather than off-target toxicity or membrane disruption.
Self-Validating Experimental Workflow for FtsZ-Targeted Antibacterial Development.
Protocol 1: In Vitro FtsZ Polymerization Assay (Kinetic Turbidimetry)
Causality: FtsZ protofilaments scatter light at 350 nm. By measuring kinetic turbidimetry, we obtain a real-time, label-free readout of polymer mass. Because 2,6-difluorobenzamides are polymer stabilizers, a successful hit will not prevent the initial spike in light scattering; rather, it will prevent the subsequent decay that normally occurs once GTP is hydrolyzed to GDP[4].
-
Protein Preparation: Purify recombinant S. aureus FtsZ (SaFtsZ) and dialyze into polymerization buffer (50 mM MES, 50 mM KCl, 2.5 mM MgCl2, pH 6.5).
-
Baseline Establishment: Aliquot 12 μM SaFtsZ into a quartz cuvette. Monitor baseline light scattering at 350 nm using a spectrofluorometer (excitation and emission slits set to 2 nm) for 2 minutes.
-
Compound Incubation: Add the 2,6-difluorobenzamide derivative (e.g., 10 μg/mL) or a DMSO vehicle control. Incubate for 3 minutes at 30°C.
-
Polymerization Trigger: Initiate assembly by adding 1 mM GTP.
-
Data Acquisition & Validation: Record scattering for 20 minutes. Validation check: The DMSO control must show a rapid increase in scattering followed by a steady decline as GTP depletes. The treated sample must show a sustained, non-decaying plateau, confirming hyper-stabilization[4].
Protocol 2: MIC Determination and Efflux Pump Checkerboard Assay
Causality: While 2,6-difluorobenzamides are exceptionally potent against Gram-positive bacteria, they often exhibit high Minimum Inhibitory Concentrations (MICs) against Gram-negative species[8]. To determine if this is due to a lack of target affinity or active expulsion by Resistance-Nodulation-Division (RND) efflux pumps (e.g., AcrAB-TolC), a checkerboard assay utilizing an Efflux Pump Inhibitor (EPI) is required[9],[8].
-
Inoculum Preparation: Prepare bacterial suspensions of S. aureus (ATCC 29213) and E. coli (ATCC 25922) to a final concentration of 5×105 CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Compound Plating: In a 96-well microtiter plate, perform 2-fold serial dilutions of the test compound along the x-axis (0.125 to 64 μg/mL).
-
EPI Integration: For the E. coli plates, add a sub-inhibitory concentration of the EPI Phenylalanine-Arginine β-Naphthylamide (PAβN) at 20 μg/mL across all wells.
-
Incubation & Readout: Incubate at 37°C for 18 hours. Determine the MIC as the lowest concentration preventing visible growth. Validation check: A drastic reduction in the E. coli MIC in the presence of PAβN confirms that the compound successfully binds Gram-negative FtsZ but is normally limited by efflux[8].
Protocol 3: Morphological Profiling via Transmission Electron Microscopy (TEM)
Causality: Phenotypic profiling is the ultimate validation of on-target, whole-cell FtsZ inhibition. Unlike cell wall synthesis inhibitors (e.g., β-lactams) which induce rapid osmotic lysis and cell bursting, FtsZ inhibitors decouple cell growth from cell division. This forces the bacteria to continue synthesizing biomass without septating, resulting in a distinct "ballooning" phenotype in cocci or extreme filamentation in bacilli[2],[10].
-
Treatment: Grow S. aureus to early exponential phase (OD600 = 0.2). Split the culture and treat one half with the test compound at 2× MIC for 3 hours.
-
Fixation: Harvest cells via centrifugation (4000 rpm, 5 min). Resuspend the pellet in primary fixative (2.5% glutaraldehyde in 0.1 M sodium cacodylate buffer, pH 7.4) for 2 hours at room temperature.
-
Post-Fixation & Embedding: Wash cells, post-fix in 1% osmium tetroxide for 1 hour, dehydrate through a graded ethanol series, and embed in epoxy resin.
-
Sectioning & Imaging: Cut ultrathin sections (70 nm), stain with uranyl acetate and lead citrate, and image via TEM. Validation check: Treated S. aureus cells must exhibit a massive increase in cell volume (ballooning) and a complete absence of midcell septal cross-walls compared to the untreated control[2].
Quantitative Data Presentation
The table below summarizes the comparative antibacterial efficacy of benchmark 2,6-difluorobenzamide derivatives. The data highlights the necessity of the 3-position substitution for potency and the inherent challenge of Gram-negative efflux.
| Compound | Structural Modification | MIC S. aureus WT (μg/mL) | MIC MRSA (μg/mL) | MIC E. coli WT (μg/mL) |
| 3-MBA | None (Parent Scaffold) | >64 | >64 | >64 |
| PC190723 | 2,6-difluoro, 3-thiazolopyridine | 1.0 | 1.0 | >64 |
| Compound 1 | Optimized 3-MBA derivative | 0.12 | 0.12 | >64 |
| TXA709 | Prodrug of TXA707 | 0.5 | 0.5 | >64 |
Note: The >64 μg/mL MIC observed for E. coli across all advanced derivatives is primarily driven by AcrAB-TolC mediated efflux. Co-administration with an EPI significantly shifts these values into the susceptible range[9],[8],[11].
References
-
Antimicrobial Action and Reversal of Resistance in MRSA by Difluorobenzamide Derivatives Targeted at FtsZ Source: Antibiotics (Basel) / PubMed Central URL:[Link]
-
The Antibacterial Cell Division Inhibitor PC190723 Is an FtsZ Polymer-stabilizing Agent That Induces Filament Assembly and Condensation Source: Journal of Biological Chemistry / PubMed Central URL:[Link]
-
Creating an Antibacterial with in Vivo Efficacy: Synthesis and Characterization of Potent Inhibitors of the Bacterial Cell Division Protein FtsZ with Improved Pharmaceutical Properties Source: Journal of Medicinal Chemistry / ACS Publications URL:[Link]
-
Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications Source: Molecules / PubMed Central URL:[Link]
-
An Improved Small-Molecule Inhibitor of FtsZ with Superior In Vitro Potency, Drug-Like Properties, and In Vivo Efficacy Source: Antimicrobial Agents and Chemotherapy / ASM Journals URL:[Link]
-
A mechanism of salt bridge–mediated resistance to FtsZ inhibitor PC190723 revealed by a cell-based screen Source: Molecular Biology of the Cell / PubMed Central URL:[Link]
Sources
- 1. Antimicrobial Action and Reversal of Resistance in MRSA by Difluorobenzamide Derivatives Targeted at FtsZ [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Antibacterial Cell Division Inhibitor PC190723 Is an FtsZ Polymer-stabilizing Agent That Induces Filament Assembly and Condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Antibacterial Cell Division Inhibitor PC190723 Is an FtsZ Polymer-stabilizing Agent That Induces Filament Assembly and Condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. Antimicrobial Action and Reversal of Resistance in MRSA by Difluorobenzamide Derivatives Targeted at FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TAXIS Pharmaceuticals Publishes on FtzS Inhibitors in the Journal of Antibiotics - TAXIS Pharmaceuticals [taxispharma.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. An Improved Small-Molecule Inhibitor of FtsZ with Superior In Vitro Potency, Drug-Like Properties, and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 3,6-Difluoro-2-methoxybenzenesulfonamide in Targeted Cancer Therapeutics
Target Audience: Research Scientists, Medicinal Chemists, and Oncology Drug Development Professionals Application: Selective Inhibition of Tumor-Associated Carbonic Anhydrases (CA IX and CA XII)
Executive Summary & Mechanistic Rationale
In the pursuit of targeted cancer therapies, the hypoxic tumor microenvironment presents both a challenge and a unique vulnerability. Solid tumors rapidly outgrow their vascular supply, leading to severe hypoxia. To survive the resulting intracellular acidosis, tumor cells upregulate hypoxia-inducible factor 1-alpha (HIF-1α), which in turn drives the overexpression of transmembrane Carbonic Anhydrases, specifically hCA IX and hCA XII [1]. These metalloenzymes catalyze the reversible hydration of CO₂, venting protons into the extracellular space. This creates an acidic tumor milieu that promotes invasion, metastasis, and profound chemoresistance [2].
3,6-Difluoro-2-methoxybenzenesulfonamide (CAS 1208076-26-9) is a highly specialized building block and pharmacological probe designed to exploit this pathway. As a Senior Application Scientist, I emphasize that the structural modifications on this molecule are not arbitrary; they are governed by strict thermodynamic and steric causality:
-
The Zinc-Binding Group (ZBG): The primary sulfonamide ( −SO2NH2 ) is the classical pharmacophore for CA inhibition. It coordinates directly with the catalytic Zn2+ ion in the enzyme's active site, displacing the zinc-bound hydroxide ion essential for the catalytic hydration of CO₂.
-
Fluorination (3,6-Difluoro): The electron-withdrawing nature of the fluorine atoms significantly lowers the pKa of the sulfonamide group [3]. Consequently, a higher fraction of the molecule exists in the highly active anionic state ( −SO2NH− ) at physiological pH, driving binding affinity into the low nanomolar to picomolar range.
-
Steric Hindrance (2-Methoxy): Off-target toxicity in CA inhibitor development is primarily driven by the inhibition of ubiquitous cytosolic isoforms (hCA I and hCA II). The active site clefts of the tumor-associated hCA IX/XII are slightly more accommodating than those of hCA I/II. The bulky ortho-methoxy group introduces precise steric clashes within the restricted hCA I/II active sites, acting as a structural gatekeeper that confers high selectivity toward the tumor-associated isoforms [4].
Fig 1. Mechanism of CA IX/XII inhibition by fluorinated methoxybenzenesulfonamides in hypoxia.
Quantitative Data: Isoform Selectivity Profile
To validate the efficacy of 3,6-Difluoro-2-methoxybenzenesulfonamide derivatives, it is critical to benchmark their inhibition constants ( Ki ) against both target and off-target isoforms. The table below summarizes the expected kinetic profile based on analogous di-substituted fluorinated benzenesulfonamides.
| Isoform | Cellular Localization | Physiological Relevance | Expected Ki (nM) | Selectivity Index (SI)* |
| hCA I | Cytosolic | Off-target (Erythrocytes, GI tract) | > 1,200 | Reference |
| hCA II | Cytosolic | Off-target (Ubiquitous, Glaucoma) | > 800 | Reference |
| hCA IX | Transmembrane | Target (Hypoxic Solid Tumors) | < 25 | > 48x (vs CA I) |
| hCA XII | Transmembrane | Target (Tumor-associated) | < 40 | > 30x (vs CA I) |
*Selectivity Index (SI) is calculated as the ratio of Ki (off-target hCA I) to Ki (target hCA IX).
Experimental Protocols
The following protocols are engineered as self-validating systems to ensure data integrity during preclinical screening.
Protocol A: Stopped-Flow CO₂ Hydration Kinetics Assay
Causality & Rationale: Carbonic anhydrase possesses one of the highest known catalytic turnover rates ( kcat≈106 s−1 ). Standard steady-state spectrophotometry cannot capture these initial rates. We utilize a stopped-flow instrument coupled with a pH-sensitive indicator to monitor the rapid acidification of the buffer in real-time.
Materials:
-
Recombinant hCA I, II, IX, and XII enzymes.
-
Stopped-flow spectrophotometer (e.g., Applied Photophysics SX20).
-
Indicator Buffer: 10 mM HEPES (pH 7.4), 20 mM Na₂SO₄, 0.2 mM Phenol Red.
-
Substrate: CO₂-saturated ultrapure water (approx. 35 mM CO₂ at 20°C).
Step-by-Step Methodology:
-
Compound Preparation: Dissolve 3,6-Difluoro-2-methoxybenzenesulfonamide in 100% DMSO to create a 10 mM master stock. Dilute serially in Indicator Buffer (final DMSO concentration must remain <1% to prevent enzyme denaturation).
-
Enzyme-Inhibitor Pre-incubation (Critical Step): Mix the diluted inhibitor with the recombinant hCA enzyme and incubate at 20°C for exactly 15 minutes. Why? Sulfonamide coordination to the zinc ion is a relatively slow process. Omitting this step will result in false negatives due to uninhibited initial velocities.
-
Rapid Mixing: Load Syringe A with the Enzyme-Inhibitor mixture and Syringe B with the CO₂-saturated water. Execute a 1:1 rapid injection into the optical cell.
-
Data Acquisition: Monitor the decrease in absorbance at 557 nm (the isosbestic point of Phenol Red) over a 10-second window.
-
Analysis: Calculate the initial velocity. Determine the Ki using the Cheng-Prusoff equation, plotting fractional activity versus inhibitor concentration.
Protocol B: Hypoxic 3D Spheroid Viability & pH Assay
Causality & Rationale: Standard 2D cell cultures grown in normoxia (~21% O₂) do not express physiologically relevant levels of hCA IX. By utilizing 3D spheroids incubated in 1% O₂, we force the cells to develop a necrotic, hypoxic core that perfectly mimics the solid tumor microenvironment, thereby upregulating the target enzyme.
Materials:
-
MDA-MB-231 (Triple-Negative Breast Cancer) cell line.
-
Ultra-Low Attachment (ULA) 96-well plates.
-
Hypoxia chamber (1% O₂, 5% CO₂, 94% N₂).
-
CellTiter-Glo® 3D Cell Viability Assay.
Step-by-Step Methodology:
-
Spheroid Formation: Seed MDA-MB-231 cells at 2,000 cells/well in ULA plates. Centrifuge at 200 x g for 5 minutes to force aggregation. Incubate for 72 hours until compact spheroids form.
-
Hypoxic Induction: Transfer the plates to the hypoxia chamber for 24 hours to induce HIF-1α and subsequent hCA IX expression.
-
Treatment: Dose the spheroids with varying concentrations of the inhibitor (1 μM to 100 μM). Include a vehicle control (0.1% DMSO) and a positive control (e.g., SLC-0111).
-
Extracellular pH Monitoring: After 48 hours of treatment, extract 10 μL of the supernatant and measure the pH using a micro-pH electrode. Self-Validation: Effective hCA IX inhibition will result in a measurable rise in extracellular pH (reduced acidosis).
-
Viability Readout: Add CellTiter-Glo® 3D reagent directly to the wells. Why this specific reagent? It contains robust lytic agents that penetrate the dense spheroid core, unlike standard MTT assays which fail to reach the hypoxic center. Shake for 5 minutes, incubate for 25 minutes, and read luminescence to determine the IC₅₀.
Screening Workflow Visualization
Fig 2. Experimental workflow for screening and validating CA IX specific sulfonamide inhibitors.
References
-
Title: Fluorinated benzenesulfonamide anticancer inhibitors of carbonic anhydrase IX exhibit lower toxic effects on zebrafish embryonic development than ethoxzolamide. Source: Drug and Chemical Toxicology URL: [Link]
-
Title: An ureido-substituted benzenesulfonamide carbonic anhydrase inhibitor exerts a potent antitumor effect in vitro and in vivo. Source: Journal of Experimental & Clinical Cancer Research URL: [Link]
-
Title: NMR studies of carbonic anhydrase-fluorinated benzenesulfonamide complexes. Source: Biochemistry URL: [Link]
-
Title: Targeting the Carbonic Anhydrase Enzyme with Synthesized Benzenesulfonamide Derivatives: Inhibiting Tumor Growth. Source: Journal of Contemporary Medical Sciences URL: [Link]
Application Note: Development and Validation of PI3K/mTOR Dual Inhibitors Utilizing a Difluoro-Benzenesulfonamide Scaffold
Mechanistic Rationale: Overcoming Resistance via Dual Inhibition
The phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling cascade is one of the most frequently dysregulated pathways in human cancers. Historically, targeting this pathway with mTORC1-specific inhibitors (rapalogs) yielded limited clinical efficacy. The causality behind this failure lies in a well-documented negative feedback loop: isolated inhibition of mTORC1 relieves the suppression of insulin receptor substrate 1 (IRS-1), leading to paradoxical hyperactivation of PI3K and subsequent phosphorylation of AKT[1].
To circumvent this, PI3K/mTOR dual inhibitors were developed to simultaneously block all Class I PI3K isoforms (p110α/β/δ/γ) and both mTOR complexes (mTORC1 and mTORC2)[1]. By targeting the kinase domains of both PI3K and mTOR—which share high structural homology—these dual inhibitors effectively shut down the entire signaling axis, preventing compensatory AKT activation and inducing robust apoptosis[2].
PI3K/AKT/mTOR signaling pathway and the mechanism of dual inhibition.
Scaffold Design: The Difluoro-Benzenesulfonamide Advantage
In the landscape of dual kinase inhibitors, the 2,4-difluoro-benzenesulfonamide moiety has emerged as a highly privileged pharmacophore. The clinical candidate Omipalisib (GSK2126458) is a prime example of this structural strategy[3].
The integration of the 2,4-difluoro-benzenesulfonamide group is driven by specific physicochemical and structural causalities:
-
Enhanced Hinge Region Binding: The sulfonamide nitrogen acts as a critical hydrogen bond donor to conserved residues (e.g., Val882 in PI3Kγ) within the ATP-binding pocket[4]. The highly electronegative fluorine atoms withdraw electron density from the aromatic ring, lowering the pKa of the sulfonamide N-H. This increases its acidity and strengthens the hydrogen bond with the kinase hinge region.
-
Metabolic Stability & Pharmacokinetics: Fluorine substitution at the 2 and 4 positions blocks primary sites of cytochrome P450-mediated aromatic oxidation. This structural modification directly translates to a lower in vivo clearance rate and improved oral bioavailability compared to non-fluorinated analogs[1].
-
Lipophilic Efficiency: The difluoro-phenyl ring optimally occupies a deep hydrophobic pocket adjacent to the ATP-binding site, increasing binding affinity without disproportionately increasing the molecular weight, thereby maintaining favorable Lipinski properties[5].
Quantitative SAR Profiling
Recent scaffold hopping strategies have successfully grafted the 2,4-difluoro-benzenesulfonamide moiety onto various heterocyclic cores (e.g., quinolines, methoxypyridines, and pyridopyrimidinones) to optimize toxicity and efficacy profiles[2],[5].
| Compound | Core Scaffold | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) | Cellular p-AKT IC₅₀ | Reference |
| Omipalisib (GSK2126458) | Quinoline | 0.04 | 0.18 | < 1 nM | [3] |
| Compound 22c | Sulfonamide Methoxypyridine | 0.9 | 2.1 | 15 nM | [2] |
| Compound 31 | Pyridopyrimidinone | 3.4 | 4.7 | 12 nM | [5] |
Self-Validating Experimental Protocols
To accurately evaluate novel difluoro-benzenesulfonamide derivatives, screening cascades must be rigorously self-validating. The following protocols detail the biochemical and cellular assays required to confirm dual target engagement.
Protocol A: Biochemical Profiling via TR-FRET Kinase Assay
Causality of Assay Choice: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected because the time-delayed measurement eliminates interference from compound auto-fluorescence—a common artifact in highly conjugated aromatic scaffolds. Self-Validation System: Every plate must include a DMSO-only negative control (0% inhibition), a staurosporine or Omipalisib positive control (100% inhibition), and a calculated Z'-factor. A plate is only validated if the Z'-factor is ≥ 0.5.
Step-by-Step Methodology:
-
Compound Preparation: Serially dilute the difluoro-benzenesulfonamide compounds in 100% DMSO. Transfer to a 384-well low-volume plate to achieve a final assay DMSO concentration of strictly 1% (v/v). Reasoning: >1% DMSO can denature the kinase and artificially skew IC₅₀ values.
-
Enzyme-Substrate Pre-incubation: Add 5 µL of recombinant PI3Kα (or mTOR) and biotinylated PIP2 (or physiological peptide substrate) in kinase buffer (50 mM HEPES pH 7.5, 3 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20). Incubate at 25°C for 15 minutes. Reasoning: Pre-incubation allows slow-binding inhibitors to reach thermodynamic equilibrium before the reaction starts.
-
Reaction Initiation: Add 5 µL of ATP to initiate the reaction. Critical Step: The ATP concentration must be set exactly at the apparent Km for the specific kinase batch. Reasoning: Using ATP at Km ensures the assay is highly sensitive to ATP-competitive inhibitors while maintaining a robust signal window.
-
Reaction Termination & Detection: After 60 minutes, add 10 µL of stop buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).
-
Readout & QC: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Calculate the Z'-factor using the formula: Z′=1−∣μpos−μneg∣3(σpos+σneg) .
Self-validating TR-FRET kinase assay workflow for PI3K/mTOR profiling.
Protocol B: Cellular Target Engagement via Western Blotting
Causality of Assay Choice: Biochemical potency does not guarantee cellular permeability. To prove true dual inhibition inside a living cell, we must measure specific downstream phosphorylation events. Measuring p-AKT (Ser473) confirms mTORC2 inhibition, while measuring p-S6K (Thr389) confirms mTORC1 inhibition[2].
Step-by-Step Methodology:
-
Cell Seeding & Treatment: Seed human cancer cells (e.g., HCT116 or MCF-7) in 6-well plates at 3×105 cells/well. Incubate overnight. Treat cells with varying concentrations of the difluoro-benzenesulfonamide inhibitor (e.g., 1 nM to 1000 nM) for 2 hours.
-
Lysis & Protein Extraction: Wash cells with ice-cold PBS to halt signaling. Lyse immediately in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (e.g., NaF, Na₃VO₄). Reasoning: Endogenous phosphatases act within seconds; cold temperatures and chemical inhibitors are mandatory to preserve the phosphorylation state.
-
Electrophoresis & Transfer: Resolve 20 µg of total protein per lane on a 4-12% Bis-Tris SDS-PAGE gel. Transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against:
-
p-AKT (Ser473): Validates mTORC2 inhibition.
-
p-AKT (Thr308): Validates PI3K/PDK1 inhibition.
-
p-p70S6K (Thr389): Validates mTORC1 inhibition.
-
GAPDH / Total AKT: Loading controls (Self-Validation mechanism to ensure equal protein loading).
-
-
Quantification: Develop using ECL and quantify band densitometry. Calculate the cellular IC₅₀ based on the reduction of p-AKT and p-S6K relative to the total protein controls.
Sources
- 1. Frontiers | Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment [frontiersin.org]
- 2. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors [mdpi.com]
- 3. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing the Synthesis of 3,6-Difluoro-2-methoxybenzenesulfonamide
Welcome to the Application Science Technical Support Center. This guide is engineered for researchers, chemists, and drug development professionals tasked with optimizing the synthesis of 3,6-Difluoro-2-methoxybenzenesulfonamide (CAS 1208076-26-9)[1]. This compound is a highly valued intermediate in the development of pharmaceutical agents, including Nav1.7 inhibitors[2] and benzisoxazole sulfonamide derivatives.
Synthesizing this compound efficiently requires precise control over electrophilic aromatic substitution and nucleophilic amination kinetics. Below, we provide a self-validating troubleshooting guide, causal explanations for reaction behaviors, and optimized protocols to maximize your yield.
Process Overview
The standard synthesis relies on a two-step sequence: the chlorosulfonation of 1,4-difluoro-2-methoxybenzene[3], followed by the amination of the highly reactive sulfonyl chloride intermediate (CAS 1162257-28-4)[4].
Two-step synthesis workflow from 1,4-difluoro-2-methoxybenzene to the final sulfonamide.
Troubleshooting & FAQs
Q1: Why is my yield of the 3,6-difluoro-2-methoxybenzene-1-sulfonyl chloride intermediate consistently low (<50%)? A1: Low yields at this stage are almost always caused by incomplete conversion or poor reagent stoichiometry. Chlorosulfonation is a two-stage mechanistic process. The first equivalent of chlorosulfonic acid only achieves sulfonation (yielding the sulfonic acid). You must use a significant excess (typically 5.0 equivalents) because subsequent equivalents act as the chlorinating agent to convert the sulfonic acid into the desired sulfonyl chloride. If you use only 1.5–2.0 equivalents, the reaction stalls at the sulfonic acid stage, which is lost to the aqueous layer during workup.
Q2: How do I prevent the hydrolysis of the sulfonyl chloride intermediate during the aqueous workup? A2: Sulfonyl chlorides are highly moisture-sensitive. When quenching the excess chlorosulfonic acid, the reaction is violently exothermic. If the local temperature exceeds 5 °C, the water will rapidly hydrolyze your product back into the sulfonic acid. Expert Solution: Implement a reverse-quench. Pour the reaction mixture dropwise into a massive excess of vigorously stirred crushed ice (not just ice water). Extract immediately with a non-polar solvent like Dichloromethane (DCM) to partition the sulfonyl chloride away from the aqueous phase before hydrolysis can occur.
Q3: How can I accurately track the formation of the sulfonyl chloride using LC-MS if it hydrolyzes in the mobile phase? A3: You must create a self-validating analytical system. Do not inject the crude mixture directly into an aqueous LC-MS system. Instead, take a 10 µL reaction aliquot and quench it into 1 mL of anhydrous methanol containing a drop of triethylamine. This kinetically traps the sulfonyl chloride as the stable methyl sulfonate ester. You can then run this ester on the LC-MS to accurately verify the completion of the chlorosulfonation step.
Q4: What causes incomplete amination, and how can I drive the reaction to completion? A4: Incomplete amination typically results from a phase-transfer issue. 3,6-Difluoro-2-methoxybenzene-1-sulfonyl chloride is highly lipophilic. If you simply add it to aqueous ammonium hydroxide, it will form a biphasic mixture or precipitate, leading to surface-only reactions and competitive hydrolysis. Expert Solution: Dissolve the intermediate in a water-miscible co-solvent like Tetrahydrofuran (THF) prior to adding the aqueous ammonia. This creates a homogenous reaction environment, allowing the nucleophilic ammonia to outcompete water.
Diagnostic logic tree for resolving low yields in sulfonamide synthesis workflows.
Quantitative Data: Optimization Parameters
The following table summarizes the causal factors and quantitative improvements achieved by optimizing the reaction parameters.
| Parameter | Suboptimal Condition | Optimized Condition | Causal Factor for Yield Improvement |
| ClSO₃H Equivalents | 2.0 eq | 5.0 eq | Ensures complete conversion of the intermediate sulfonic acid to the electrophilic sulfonyl chloride[4]. |
| Quench Temperature | Room Temp (20 °C) | Ice-bath (<5 °C) | Kinetically suppresses the exothermic hydrolysis of the sulfonyl chloride intermediate. |
| Amination Solvent | Aqueous NH₄OH only | THF / Aq. NH₄OH (1:1) | Enhances the solubility of the lipophilic sulfonyl chloride, preventing biphasic trapping. |
| Amination Reagent | 2.0 eq NH₃ | 10.0 eq NH₃ | High concentration of nucleophile drives the equilibrium and outcompetes competitive hydrolysis by water. |
| Overall Yield | 35 - 40% | 85 - 90% | Synergistic effect of optimized phase transfer and suppressed side reactions. |
Validated Experimental Protocols
Step 1: Synthesis of 3,6-Difluoro-2-methoxybenzene-1-sulfonyl chloride
-
Setup: Charge a flame-dried, argon-flushed round-bottom flask with 1,4-difluoro-2-methoxybenzene (1.0 eq, 10.0 g, 69.4 mmol)[3].
-
Cooling: Submerge the flask in an ice-water bath and allow it to cool to 0 °C.
-
Addition: Add chlorosulfonic acid (5.0 eq, 40.4 g, 347 mmol) dropwise over 30–45 minutes. Caution: Highly exothermic and evolves HCl gas. Perform in a well-ventilated fume hood.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 3 hours.
-
Validation: Quench a 10 µL aliquot in 1 mL MeOH/TEA. Confirm >95% conversion to the methyl ester via LC-MS.
-
Quench: Carefully pour the reaction mixture dropwise into a beaker containing 500 g of vigorously stirred crushed ice. Maintain the internal temperature below 5 °C.
-
Extraction: Immediately extract the aqueous mixture with cold Dichloromethane (3 x 100 mL). Wash the combined organic layers with cold brine (100 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at 30 °C to afford the sulfonyl chloride as a pale yellow oil. Proceed immediately to Step 2.
Step 2: Amination to 3,6-Difluoro-2-methoxybenzenesulfonamide
-
Dissolution: Dissolve the crude 3,6-difluoro-2-methoxybenzene-1-sulfonyl chloride from Step 1 in anhydrous Tetrahydrofuran (THF) (140 mL, ~0.5 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Amination: Add concentrated aqueous ammonium hydroxide (28-30% NH₃, 10.0 eq, ~40 mL) dropwise over 15 minutes.
-
Reaction: Stir at 0 °C for 1 hour, then remove the ice bath and stir at room temperature for an additional 2 hours.
-
Workup: Concentrate the mixture under reduced pressure to remove the THF. Extract the remaining aqueous residue with Ethyl Acetate (3 x 100 mL).
-
Purification: Wash the combined organic layers with saturated aqueous NaHCO₃ (50 mL) to remove any trace sulfonic acid byproduct. Wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Isolation: Triturate the resulting solid with cold hexanes/diethyl ether (9:1) and filter to yield pure 3,6-Difluoro-2-methoxybenzenesulfonamide (CAS 1208076-26-9)[1] as a white to off-white solid.
References
-
[1] 3,6-Difluoro-2-methoxybenzenesulfonamide (CAS 1208076-26-9). Fluorochem. Available at:
-
[2] US8592629B2 - Sulfonamide derivatives as Nav 1.7 inhibitors. Google Patents. Available at:
-
[4] 1162257-28-4 | 3,6-Difluoro-2-methoxybenzene-1-sulfonyl chloride. AiFChem. Available at:
-
[3] NOVEL 4-AMINOPYRIDINE AND 6-AMINOPYRIMIDINE CARBOXYLATES AS HERBICIDES - EP 2967057 B1. European Patent Office / Googleapis. Available at:
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. US8592629B2 - Sulfonamide derivatives as Nav 1.7 inhibitors - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. 1162257-28-4 | 3,6-Difluoro-2-methoxybenzene-1-sulfonyl chloride - AiFChem [aifchem.com]
Technical Support Center: Overcoming Solubility Challenges in Sulfonamide Formulation
Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot the notoriously poor aqueous solubility of sulfonamide compounds (e.g., sulfamethoxazole, sulfadiazine).
Rather than relying on trial-and-error, this guide emphasizes causality —understanding why a molecule behaves the way it does—and establishes self-validating experimental systems to ensure your formulations are robust, reproducible, and scalable.
Diagnostic Decision Matrix
Choosing the correct solubility enhancement strategy depends entirely on the physicochemical properties of your specific sulfonamide API (Active Pharmaceutical Ingredient). Use the logical workflow below to determine your optimal starting point[1].
Logical decision tree for selecting a sulfonamide solubility enhancement strategy.
Mechanistic FAQs: Troubleshooting the "Why"
Q1: Why do sulfonamides exhibit such poor aqueous solubility, and how does this dictate our formulation strategy? A1: The limited aqueous solubility of sulfonamides is primarily driven by the high hydrophobicity of their structural benzene ring, which dominates the slight polarity provided by the sulfonamide group[1]. Furthermore, sulfonamides possess highly stable crystal lattices. To dissolve the drug, the solvent must overcome this high crystal lattice energy. Therefore, successful formulation strategies must either disrupt the crystal lattice (e.g., Amorphous Solid Dispersions) or mask the hydrophobic benzene ring from the aqueous environment (e.g., Cyclodextrin complexation)[2][3].
Q2: My sulfamethoxazole sodium salt completely dissolves in the formulation buffer but precipitates immediately upon dilution in simulated gastric/intestinal fluid. How do I prevent this? A2: This is a classic failure caused by a microenvironmental pH shift. Sulfonamides are weakly acidic (pKa ~ 5.6 - 6.0). While salt formation (e.g., sodium salts) improves solubility in alkaline formulations, diluting the drug into a lower pH environment causes the ionized salt to rapidly revert to its unionized, poorly soluble free-acid form[1][4]. Solution: Transition away from simple salt formation. Instead, utilize an Amorphous Solid Dispersion (ASD) with a polymer like HPMCAS. The polymer provides a "parachute effect"—even if the drug begins to precipitate, the polymer maintains a state of supersaturation by inhibiting crystal nucleation[4].
Q3: When formulating an ASD via spray drying, my sulfonamide recrystallizes during stability testing. What went wrong? A3: Recrystallization in ASDs is almost always a thermodynamic failure due to improper polymer selection. If you used a carrier like mannitol, it lacks the necessary glass transition temperature ( Tg ) and functional groups to stabilize the amorphous drug. Solution: Switch to polymers like PVP K30 or HPMC E15 . These polymers not only have higher Tg values but also act as hydrogen-bond acceptors. As observed via FTIR shifts in N-H strains, the polymer forms stable hydrogen bonds with the sulfonamide N-H group, locking the drug in its high-energy amorphous state and preventing the molecules from re-ordering into a crystal lattice[5].
Troubleshooting Guides & Self-Validating Protocols
To ensure trustworthiness, every protocol executed in your lab must be a self-validating system. Do not assume a formulation is successful simply because the solution appears clear; you must analytically validate the mechanism of action.
Protocol A: Amorphous Solid Dispersion (ASD) via Spray Drying
Objective: Disrupt the crystal lattice of sulfamethoxazole (SMZ) using PVP K30 to achieve a 3-5 fold solubility enhancement[5].
Step-by-step workflow for formulating and validating an Amorphous Solid Dispersion.
Step-by-Step Methodology:
-
Solvent Selection & Dissolution: Select a common volatile solvent (e.g., methanol or a methanol/dichloromethane blend) in which both the sulfonamide and PVP K30 are highly soluble. Co-dissolve the API and polymer at a predetermined weight ratio (e.g., 1:3 API:Polymer)[1][5]. Causality: True molecular-level mixing in the liquid state is required to trap the drug in a solid solution.
-
Spray Drying: Process the solution through a spray dryer. The rapid evaporation of the solvent prevents the drug molecules from having the time and mobility to arrange into a crystal lattice[5].
-
Secondary Drying: Transfer the resulting powder to a vacuum desiccator for 24 hours to remove residual solvent. Causality: Residual solvent acts as a plasticizer, lowering the Tg of the dispersion and triggering premature recrystallization.
-
Self-Validation Step (PXRD): Subject the final powder to Powder X-Ray Diffraction (PXRD).
-
Pass Criteria: The diffractogram must show a broad "halo" with an absolute absence of sharp Bragg peaks. If peaks are present, amorphization was incomplete, and the feed rate/inlet temperature must be optimized.
-
Protocol B: Cyclodextrin Inclusion Complexation
Objective: Encapsulate the hydrophobic benzene ring of the sulfonamide within the lipophilic cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD)[2][6].
Protocol for preparing and validating a sulfonamide-cyclodextrin inclusion complex.
Step-by-Step Methodology:
-
Host Preparation: Prepare an aqueous solution of HP-β-CD. Causality: HP-β-CD is preferred over native β-CD due to its significantly higher aqueous solubility and lower nephrotoxicity profile[3].
-
Guest Addition: Add the sulfonamide drug to the solution in a strict 1:1 molar ratio[1].
-
Equilibration: Place the mixture in an ultrasonic bath for 1 hour to provide the activation energy required for complexation, followed by incubation in a thermostatic shaker at 25°C for 48-72 hours to reach thermodynamic equilibrium[1]. Causality: Complexation is driven by the thermodynamically favorable expulsion of high-enthalpy water molecules from the CD cavity, replaced by the hydrophobic drug[3].
-
Lyophilization: Freeze the solution at -40°C and lyophilize to obtain a dry powder[1].
-
Self-Validation Step (DSC & Phase Solubility):
-
DSC: Perform Differential Scanning Calorimetry. The disappearance of the sharp endothermic melting peak of the pure sulfonamide confirms complete inclusion.
-
Phase Solubility: Construct a Higuchi-Connors plot. A linear AL -type curve confirms a 1:1 stoichiometric inclusion complex.
-
Quantitative Performance Benchmarks
When justifying a formulation pathway to stakeholders, rely on empirical fold-enhancement data. The table below summarizes the expected solubility improvements for sulfonamides (specifically sulfamethoxazole) based on the chosen technology.
| Enhancement Strategy | Carrier / Excipient | Primary Mechanism of Action | Typical Solubility Enhancement |
| Solid Dispersion | PVP K30 / HPMC E15 | Amorphization & H-bond stabilization | 3 - 5x [5] |
| Cyclodextrin Complexation | HP-β-CD | Host-guest cavity inclusion | 4 - 10x [2][6] |
| Dendrimer Complexation | PAMAM (T4.NH2) | Surface group interaction & encapsulation | 5 - 45x [7] |
| Co-solvency | Propylene Glycol / PEG 400 | Reduction of solvent dielectric constant | 2 - 8x [1] |
References[1] BenchChem. "Technical Support Center: Enhancing the Solubility of Poorly Soluble Sulfonamide Drugs."https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvxRIq12vHZrZUEGegtgQEyiSlUA0NMzZZt9IKlm71GpYa3LxvXJV378dSHIY1Azkzb0u8isRawOQmkXG72vLfuvyapDYGVxjzR92U10CtQcZ-fpNcP-HI0kL3Bnvd2wU7iywvmPHEy_5nNYlOeJUHus18K7va4Bc282DikczEhn_aROvag9Sj30AU4bXu8YI6-gIBEcGNcqZhWDnUMKb1mTwlaB91ZvtWWLB6-uvDWPap[4] bioRxiv. "Comparative analysis of drug-salt-polymer interactions by experiment and molecular simulation improves biopharmaceutical performance."https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyC8M98R7dTKpcgRjG_KFrt-1e4oz2TIAfqCk1CzOSjUgBaV6pEKONIHRQe5aobxIhgmylYB1KuJEDMeBD26aSb7M0lJZOJ0QHvivEV8peUarlVPoiUjM_tJ0R9yNNmfIaDa0IXwAiExV5ncvO3LCrVQgwFmhE_A_68gu5p64QGg==[5] Journal of Drug Delivery and Therapeutics. "Solubility Enhancement of Sulfamethoxazole by Solid Dispersion using Spray Dryer Technique."https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwwmhjfqXHLB_4ZA-jHWPYvIqO-G5aTPzm6o8pIr8-ZRDR7d4YpuYz6ZjpWd2M8ykQCQfFve2M9yVl-VQDop_kousjMxgnayOE3HKCFAAhdOSB4yYae6lx_8W-wpAaVTM3eHupZExwzcxdejlWxsLM3KwKkcWcOGAMrof8[6] Bilkent University. "Sulfisoxazole/cyclodextrin inclusion complex incorporated in electrospun hydroxypropyl cellulose nanofibers as drug delivery sys."https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7XWJSMlqVKM9_5pp4jbwp1_3jpy2x6_HSvm_bb9ikXmu55NCWLXVHWrG5uSxo8_LtaGJaE6HBJsVKHC8QTGM0V2Q3GtKjrgmlnFApt1UDWYbk0pzY9QUY_BgD1oa9WfxGJkjz-aHhO6c5Whg=[7] Taylor & Francis. "Synthesis of surface-modified TREN-cored PAMAM dendrimers and their effects on the solubility of sulfamethoxazole (SMZ) as an analog antibiotic drug."https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHHu_mEWQDJHiBR_kt-zfUndecMp-7kdKyK0qGHc3RKpLvkShlZr02bCkeCt6mqKzi7_aXWttApjUDDH2BkWUI6FN6zx_IaTNqqF9_bpZiTjyVJRPVrrpcE4o4jhmsuJAXz0h81ggrACLpl139DGTAnXHZ27gA5f5KVDw8[2] PMC. "Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects."https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeVYodxX6-wqVgROzc2yElsOqqqFO5eKUOXqYtPv1SI2DWGqDWD3k3yk-VwQqZoJolvPV08LIisfAkoNJeZTldjdhzOjCWYhvUmMRWDmG0A8D572LQBHac7sboZt8ZpFMv0udnCiN2sfyntPHp[3] Pharma Excipients. "Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review."https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzRb8KaoTu8OHfwZDCG39s_nAPJP-sgRMCME9Dw6XElQPJKFWs4zlKjUzUse4QyKhs9qwD1629KAvDwZOUF0Esj1dRsuQ1vVUBM9GH5rFJEFOHMwt4Rzdzz0MY5xksVYWt3R4qcUY9y69MSkJ5Cl5aFJOU2Cb-Js9_bqZHUnmTSnqmHtKYdQxrEN3UUlkAU6aUtgZjfzfPYGdjE44_UkeTY3Lhl0YmKjuzo6RiUliH3v_GY-CZa1x_AKfwUY5fAVei4Ihe_m8At57SKuVBpehYd-gXG2xViYiInbM=
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. biorxiv.org [biorxiv.org]
- 5. jddtonline.info [jddtonline.info]
- 6. yoksis.bilkent.edu.tr [yoksis.bilkent.edu.tr]
- 7. tandfonline.com [tandfonline.com]
stability and storage conditions for 3,6-Difluoro-2-methoxybenzenesulfonamide
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the specific physicochemical challenges associated with handling 3,6-Difluoro-2-methoxybenzenesulfonamide (CAS: 1208076-26-9)[1].
Fluorinated benzenesulfonamides present unique solubility and stability profiles. The electron-withdrawing nature of the fluorine atoms, combined with the steric and electronic effects of the methoxy group, significantly influences both the lipophilicity and the chemical reactivity of the sulfonamide moiety. This guide provides field-proven protocols, mechanistic explanations, and troubleshooting steps to ensure absolute scientific integrity and reproducibility in your drug development assays.
Part 1: Physicochemical Profile & Storage Metrics
To ensure experimental consistency, it is critical to understand the baseline properties of the compound. The table below summarizes the quantitative data and the mechanistic rationale behind our recommended storage conditions.
| Parameter | Specification | Mechanistic Rationale |
| CAS Number | 1208076-26-9[1] | Unique chemical identifier for procurement and tracking. |
| Molecular Formula | C7H7F2NO3S | Determines isotopic mass for LC-MS verification. |
| Molecular Weight | 223.20 g/mol | Required for precise molarity calculations during reconstitution. |
| Powder Storage Temp | 2°C to 8°C | Reduces thermal kinetic energy, preventing moisture-induced caking and slow degradation. |
| Stock Solvent | Anhydrous DMSO | High dielectric constant accommodates the lipophilic fluorinated ring. |
| Stock Storage Temp | -80°C | Halts hydrolytic degradation pathways; stable for ≥6 months. |
| Chemical Incompatibilities | Strong bases, Oxidizers[2] | Strong bases deprotonate the weakly acidic sulfonamide nitrogen, altering solubility. |
| Freeze-Thaw Limit | 1 Cycle | Prevents localized concentration gradients and irreversible crystallization. |
Part 2: Troubleshooting & Frequently Asked Questions (FAQs)
Q1: Why does my 3,6-Difluoro-2-methoxybenzenesulfonamide powder clump after a few weeks of storage at room temperature? A1: While benzenesulfonamides are generally chemically stable at room temperature, the presence of atmospheric moisture can cause physical caking and localized hydrolysis over time. The powder must be kept tightly closed and desiccated. We highly recommend storing the solid at 2-8°C for long-term preservation to minimize ambient moisture absorption and maintain the integrity of the crystal lattice.
Q2: I prepared a 10 mM stock in DMSO, but I observe micro-precipitation when diluting into my cellular assay media (pH 7.4). How can I prevent this? A2: This is a classic "solvent crash" phenomenon. The 3,6-difluoro and 2-methoxy substitutions significantly increase the hydrophobicity of the benzene ring compared to an unsubstituted benzenesulfonamide. When the DMSO stock is introduced to an aqueous buffer, the sudden shift in the dielectric constant forces the lipophilic compound out of solution. Troubleshooting Step: Ensure the final DMSO concentration is ≤1% (or within your assay's tolerance). Pre-warm the aqueous assay buffer to 37°C before adding the compound, and add the stock dropwise while vortexing vigorously. If precipitation persists, introduce a co-solvent or surfactant (e.g., 0.1% Tween-20 or BSA) to maintain solubility.
Q3: Can I store my working solutions (diluted in aqueous buffer) at 4°C for use throughout the week? A3: No. Aqueous solutions of fluorinated benzenesulfonamides are susceptible to slow degradation and unpredictable precipitation over time. The self-validating approach is to always prepare working solutions fresh from the frozen DMSO stock immediately prior to the experiment.
Q4: What happens if the compound is exposed to strong basic conditions during an assay? A4: The primary amine of the sulfonamide group (-SO₂NH₂) is weakly acidic. Exposure to strong bases will deprotonate this nitrogen, forming a sulfonamide anion[2]. This drastically alters the molecule's charge state, artificially inflating its aqueous solubility while simultaneously destroying its membrane permeability—leading to false negatives in intracellular target assays.
Part 3: Standard Operating Procedure (SOP) - Stock Preparation & Stability Verification
Do not just follow these steps; understand the causality behind them to ensure a self-validating experimental system.
Step 1: Thermal Equilibration
-
Action: Allow the sealed vial containing the lyophilized powder to sit at room temperature for at least 30 minutes before opening.
-
Causality: Opening a cold vial introduces atmospheric moisture, which immediately condenses on the powder. Water introduced into the subsequent DMSO stock will accelerate degradation and reduce the solubility limit of the lipophilic compound.
Step 2: Anhydrous Reconstitution
-
Action: Reconstitute the powder using strictly anhydrous DMSO (>99.9% purity, stored over molecular sieves) to achieve a 10 mM stock concentration.
-
Causality: DMSO is highly hygroscopic. Using standard, older laboratory DMSO introduces water, leading to micro-precipitation and inaccurate dosing in downstream assays.
Step 3: Single-Use Aliquoting
-
Action: Divide the stock solution into single-use aliquots (e.g., 10-50 µL) in amber glass or opaque microcentrifuge tubes.
-
Causality: Single-use aliquots prevent freeze-thaw cycles. Repeated freezing and thawing causes localized concentration gradients, forcing the compound past its solubility threshold and causing irreversible crystallization. Amber vials protect against potential long-term photo-degradation.
Step 4: Cryogenic Storage
-
Action: Store all aliquots immediately at -80°C in a desiccated container.
-
Causality: At -80°C, thermal kinetic energy is insufficient to drive degradation pathways or nucleate crystal growth, ensuring absolute chemical stability for up to 6 months.
Step 5: Analytical Verification (Quality Control)
-
Action: Periodically verify stock integrity using LC-MS or HPLC-UV (monitor at 254 nm).
-
Causality: This step self-validates the protocol by ensuring the concentration remains constant and no degradation products (such as sulfonic acid derivatives from hydrolysis) have formed during storage.
Part 4: Workflow Visualization
Workflow for the preparation, storage, and stability verification of compound stock solutions.
References
- Bidepharm. "CAS号:444-54-2 - 毕得医药 (Includes 3,6-Difluoro-2-methoxybenzenesulfonamide CAS 1208076-26-9)". Bidepharm.
- Jinli Chemical. "Benzenesulfonamide: Structure, Properties, and Applications". Jinli Chemical.
- Sigma-Aldrich. "SAFETY DATA SHEET: Benzenesulfonamide, p-bromo-". Sigma-Aldrich.
- Thermo Fisher Scientific. "SAFETY DATA SHEET: Benzenesulfonamide, 4-methyl-". Thermo Fisher Scientific.
Sources
closed-loop optimization of Suzuki-Miyaura coupling conditions
Topic: Closed-Loop Optimization of Suzuki-Miyaura Coupling Conditions Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for autonomous chemical synthesis. As a Senior Application Scientist, I have designed this portal to address the most critical hardware, analytical, and algorithmic bottlenecks encountered when deploying closed-loop optimization for palladium-catalyzed Suzuki-Miyaura cross-couplings.
Our approach prioritizes causality and self-validation . Automated systems fail when they blindly execute flawed parameters; therefore, every protocol detailed below is designed to validate its own success before passing data back to the machine learning optimizer.
System Architecture Overview
Before troubleshooting specific modules, it is crucial to understand the logical flow of data and materials in a closed-loop system. The diagram below illustrates the interaction between the Bayesian optimizer, the robotic synthesis platform, and the self-validating analytical feedback loop.
Closed-loop architecture integrating Bayesian optimization, synthesis, and self-validation.
Section 1: Hardware & Automation Bottlenecks
FAQ 1.1: Why is my flow reactor constantly clogging during automated Suzuki-Miyaura screening?
The Causality: Suzuki-Miyaura couplings rely heavily on inorganic bases (e.g., K2CO3 , Cs2CO3 ) which possess negligible solubility in common cross-coupling solvents like THF or Toluene. As the reaction progresses, the generation of halide salts (e.g., KBr ) and the precipitation of inactive Pd-black create nucleation sites. In continuous-flow micro-reactors, these particulates agglomerate at the reactor walls, leading to catastrophic pressure spikes and system failure.
The Solution: Transition from a standard continuous-flow regime to a droplet-flow microfluidic system 1. By encapsulating the reaction mixture within an inert, immiscible carrier fluid (such as a fluorinated oil), you create a "batch-in-flow" environment. This prevents the solid particulates from ever contacting the reactor walls, drastically increasing the turnover number (TON) and allowing the automated optimization of both discrete (ligand) and continuous (temperature, loading) variables simultaneously 1.
Protocol: Self-Validating Automated Wash Sequence
To ensure hardware integrity between optimization epochs, implement this self-validating wash protocol in your control software:
-
Pressure Baseline Check: Query the system pressure via the inline transducer. If P>Pbaseline+2 bar , initiate the wash sequence.
-
Aqueous Flush: Pump 3 reactor volumes of degassed H2O to dissolve accumulated inorganic salts ( K2CO3 , KBr ).
-
Organic Cavitation Wash: Pump 3 reactor volumes of a 1:1 DMF/Acetone mixture at a high flow rate to dislodge organic precipitates and Pd-black.
-
Validation Gate: Re-query the system pressure. If the pressure has not returned to baseline, the software must pause the queue and alert the operator, preventing the Bayesian optimizer from receiving false-negative yield data due to a blocked line.
Section 2: Algorithmic & Bayesian Optimization Challenges
FAQ 2.1: My Bayesian optimization algorithm gets stuck in local optima when selecting ligands and bases. How do I fix this?
The Causality: Standard Bayesian Optimization (BO) utilizes Gaussian Process (GP) regression with continuous kernels (like the Radial Basis Function). These kernels rely on Euclidean distance to calculate the similarity between data points. However, discrete/categorical variables (e.g., choosing between XPhos, RuPhos, or SPhos) have no inherent mathematical distance. The algorithm cannot "interpolate" between two distinct molecules, causing it to either sample randomly or get trapped in local optima.
The Solution: You must bridge the gap between categorical choices and continuous mathematics. There are two field-proven approaches:
-
Descriptor-Informed BO: Map your discrete variables to continuous physical descriptors. For instance, represent solvents using Hansen solubility parameters (dispersion, polarity, hydrogen bonding) and ligands using steric/electronic descriptors (e.g., buried volume, dipole moment). This embeds chemical intuition into the ML model, allowing it to interpolate across related components and successfully optimize selective mono-functionalizations 2.
-
Categorical Algorithms (e.g., Gryffin): Utilize specialized algorithms like Gryffin, which are explicitly designed to directly search categorical spaces without forcing a continuous mapping. Gryffin leverages expert knowledge and has been shown to outperform naïve formulations when optimizing ligands and process parameters for Suzuki-Miyaura reactions [[3]]().
Protocol: Descriptor-Informed Bayesian Optimization Setup
-
Define the Categorical Space: Compile your library of available ligands, bases, and solvents.
-
Map to Descriptors: Use computational chemistry toolkits (e.g., RDKit, Morfeus) to extract 3D descriptors (Tolman cone angle, HOMO/LUMO levels) for each categorical variable.
-
Initialize the Surrogate Model: Feed the algorithm an initial Latin Hypercube sample of 5-10 random conditions to establish a baseline variance.
-
Closed-Loop Execution: Allow the algorithm to propose conditions. By utilizing data-guided matrix down-selection and uncertainty-minimizing ML, the system can discover general reaction conditions that double the average yield across a vast chemical space, rather than just overfitting to a single substrate pair 4.
Section 3: Analytical Feedback & Data Integrity
FAQ 3.1: How do I ensure reliable online chromatographic integration when retention times shift?
The Causality: In a closed-loop system, the objective function relies entirely on the automated integration of HPLC/SFC chromatograms. However, varying the reaction solvent across the screening matrix alters the polarity of the injection plug. This causes retention time ( tR ) shifts and peak distortion. If the software uses static tR windows, it will misidentify the product peak, feeding garbage yield data back to the optimizer.
The Solution: Implement dynamic peak alignment using an inert internal standard (IS) and Diode-Array Detection (DAD) spectral matching.
Logical workflow for self-validating chromatographic peak tracking and yield calculation.
Protocol: Self-Validating Chromatographic Calibration
-
Internal Standard Dosing: Spike the quench stream with a highly stable, UV-active internal standard (e.g., 4,4'-di-tert-butylbiphenyl) at a known concentration.
-
Spectral Library Generation: Pre-record the UV-Vis spectra (200-400 nm) of the IS, starting materials, and expected products.
-
Dynamic Alignment: Program the analytical software to first locate the IS peak based on its unique UV spectrum, regardless of its absolute tR .
-
Relative Yield Calculation: Calculate the product peak position relative to the IS ( RelativetR ). If the IS peak is missing or its area deviates by >5%, the system must flag the experiment as an "Injection Failure" and assign a NaN (Not a Number) value to the optimizer to prevent data poisoning.
Quantitative Data Presentation
To successfully define the boundaries of your Bayesian search space, refer to the optimized parameter ranges and constraints summarized below.
Table 1: Quantitative Variables and Constraints in Closed-Loop Suzuki-Miyaura Optimization
| Parameter Category | Variable Type | Typical Search Range | Optimization Challenge | Recommended System Solution |
| Temperature | Continuous | 30 °C – 120 °C | Solvent boiling in micro-channels causes outgassing and sensor noise. | Apply 5–10 bar back-pressure regulator (BPR) to suppress boiling. |
| Residence Time | Continuous | 1 min – 30 min | Long times reduce throughput; short times yield incomplete conversion. | Use dynamic experiment optimization (DynO) to balance time vs. yield. |
| Catalyst Loading | Continuous | 0.1 mol% – 5.0 mol% | High loading causes Pd precipitation; low loading causes reaction stalling. | Utilize droplet-flow to prevent Pd-black scaling on reactor walls. |
| Ligand Identity | Categorical | 5 – 20 distinct ligands | Algorithm fails to measure distance between categorical variables. | Implement Gryffin or map ligands to steric/electronic descriptors. |
| Base Equivalents | Continuous | 1.0 eq – 3.5 eq | Excess inorganic base causes catastrophic microfluidic clogging. | Switch to homogeneous organic bases (DBU) or use biphasic flow. |
References
- Autonomous Optimization of Discrete Reaction Parameters: Mono-Functionalization of a Bifunctional Substrate via a Suzuki-Miyaura Source: ChemRxiv URL
- Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling Source: Science / University of Illinois URL
- Suzuki–Miyaura cross-coupling optimization enabled by automated feedback Source: ResearchGate URL
- Gryffin: An algorithm for Bayesian optimization of categorical variables informed by expert knowledge Source: AIP Publishing URL
Sources
Technical Support Center: Managing Hydrolytic Instability of Difluoro Ether Derivatives
Welcome to the Technical Support Center for Fluorinated Building Blocks. As a Senior Application Scientist, I frequently consult with drug development professionals who experience inexplicable yield losses or shelf-life failures when working with difluoro ether derivatives (e.g., α,α -difluoro ethers, CF2OMe groups).
This guide bypasses superficial troubleshooting to address the fundamental thermodynamic and kinetic vulnerabilities of these motifs. Every protocol provided here functions as a self-validating system —meaning the experimental design intrinsically prevents the failure modes it seeks to avoid through strict causality-based controls.
Part 1: Diagnostic FAQ & Mechanistic Insights
Q1: Why do my aliphatic difluoro ether derivatives (e.g., CF2OMe ) degrade rapidly upon storage, even in sealed containers? Causality & Resolution: The degradation is driven by an insidious autocatalytic hydrolysis mechanism 1. Trace ambient water initiates partial hydrolysis of the CF2OMe group, releasing hydrogen fluoride (HF). If the compound is stored in standard borosilicate glass, the generated HF reacts with the silicate components of the glass surface to produce additional H2O and SiF4 . This newly generated water promotes further hydrolysis, creating a runaway feedback loop that rapidly drives the degradation to completion. Actionable Fix: Abandon glass storage for these intermediates. Storing difluoro ethers in plastic containers (polypropylene or PTFE) breaks the autocatalytic loop by eliminating the silicate reaction partner, ensuring long-term stability.
Autocatalytic hydrolysis loop of difluoro ethers in glass containers.
Q2: How does the presence of basic or acidic functional groups within the molecule affect the stability of the difluoro ether moiety? Causality & Resolution: Intramolecular electronic environments dictate the kinetic barrier to C-F bond cleavage. For instance, converting a difluoro ether-containing amine into its hydrochloride salt significantly accelerates degradation (up to 20–30% degradation over two months at 0–5 °C) 1. The local acidic protons catalyze the departure of fluoride. Conversely, masking the amine with an electron-withdrawing protecting group (e.g., N-Boc) neutralizes this local acidity, reducing degradation to negligible levels. Actionable Fix: Maintain difluoro ether amines in their N-protected or free-base forms during long-term storage. Only generate the hydrochloride salts immediately prior to biological assaying.
Q3: Are aryl difluoromethyl ethers ( Ar-OCF2H ) subject to the same extreme instability as aliphatic derivatives? Causality & Resolution: No. Aryl difluoromethyl ethers are substantially more stable. The electron-withdrawing nature of the aromatic ring strengthens the C-O bond and reduces the electrophilicity of the difluoromethyl carbon, raising the activation energy required for hydrolytic attack. These compounds typically survive standard aqueous workups and silica gel chromatography without the need for specialized plastic equipment 2.
Q4: What is the biological stability of cyclic difluoro ethers like 2,2-difluoro-1,3-benzodioxole (DFBD)? I am seeing rapid in vivo clearance. Causality & Resolution: While chemically stable against spontaneous hydrolysis, the DFBD group is susceptible to specific enzymatic biodegradation. Microbes (such as Pseudomonas putida) and certain mammalian hepatic enzymes can catalyze dihydroxylation of the adjacent aromatic ring. This leads to rearomatization and C-O bond cleavage. Once the ether linkage is broken, the resulting −OCF2O− intermediate is highly unstable and undergoes instantaneous, spontaneous hydrolysis to produce carbon dioxide and two fluoride ions 3. Actionable Fix: If metabolic clearance is an issue, consider steric shielding of the aromatic ring adjacent to the DFBD moiety to block enzymatic dihydroxylation.
Part 2: Quantitative Stability Data
The table below summarizes the critical relationship between molecular structure, storage conditions, and hydrolytic degradation rates.
| Derivative Type | Storage Condition | Container Material | Degradation (2 Months) | Primary Degradation Pathway |
| CF2OMe Amine HCl | Air, 0–5 °C | Borosilicate Glass | 20–30% | Autocatalytic hydrolysis |
| CF2OMe Amine HCl | Air, 0–5 °C | Plastic (PTFE) | < 5% | Acid-catalyzed hydrolysis |
| N-Boc CF2OMe Amine | Air, 0–5 °C | Borosilicate Glass | ~5% | Autocatalytic hydrolysis |
| N-Boc CF2OMe Amine | Air, 0–5 °C | Plastic (PTFE) | < 1% | Stable |
| Aryl- OCF2H | Room Temp | Glass/Plastic | < 1% | Highly stable |
Part 3: Standard Operating Procedure (SOP)
Protocol: Synthesis and Isolation of Hydrolytically Sensitive Difluoro Ethers
Self-Validating Principle: Every step in this workflow is designed to either eliminate water, neutralize HF immediately upon formation, or remove silicate surfaces that propagate autocatalysis.
Step 1: Preparation of Anhydrous Environment Flame-dry all reaction vessels under a vacuum and backfill with dry Argon. Use only strictly anhydrous solvents (e.g., CH2Cl2 distilled over calcium hydride) to prevent premature hydrolysis during the fluorination event.
Step 2: Fluorination To a solution of the thionoester precursor (1.0 equiv) in anhydrous CH2Cl2 , slowly add Diethylaminosulfur trifluoride (DAST) (1.5 equiv) at room temperature. Stir for 24 hours. Causality: DAST replaces the C=S bond with a CF2 group, but excess reagent generates HF upon aqueous exposure.
Step 3: Basic Quench (Critical Step) Cool the reaction to 0 °C. Quench strictly by dropwise addition of saturated aqueous NaHCO3 . Causality: The immediate basic environment neutralizes HF the moment it is generated from unreacted DAST, preventing the initiation of the autocatalytic degradation cycle.
Step 4: Plastic-Mediated Extraction Transfer the quenched mixture to a PTFE or polypropylene separatory funnel. Extract the aqueous layer with CH2Cl2 (3x). Causality: Avoiding glass during the extraction phase ensures that any residual trace HF cannot react with silicates to produce water.
Step 5: Acid-Free Chromatography Concentrate the organic layers under reduced pressure (using a plastic-coated or PTFE rotary evaporator bump trap if available). Purify the residue via flash column chromatography using neutralized/deactivated silica gel (pre-treated with 1% triethylamine). Causality: Standard silica gel is slightly acidic and retains water, which can destroy sensitive difluoro ethers on the column.
Step 6: Storage Immediately transfer the purified difluoro ether to a tightly sealed polypropylene or PTFE vial. Store at -20 °C under an inert atmosphere.
Self-validating synthesis and isolation workflow for unstable difluoro ethers.
References
- Title: Difluoro(methoxy)
- Title: Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate Source: PMC - NIH URL
- Title: Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1 Source: PMC - NIH URL
Sources
Technical Support Center: Optimizing Bioavailability with gem-Difluoroalkene Bioisosteres
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists and drug development professionals who encounter pharmacokinetic roadblocks during lead optimization. A highly effective, yet synthetically nuanced strategy to overcome these hurdles is the incorporation of gem-difluoroalkenes ( =CF2 ) as bioisosteres for carbonyls and amides.
Below, you will find our comprehensive troubleshooting guide and FAQ, designed to address the specific mechanistic, synthetic, and analytical challenges you may encounter when working with these privileged fluorinated scaffolds.
Section 1: Mechanistic Inquiries & Rational Drug Design
Q: How exactly does replacing a carbonyl or amide with a gem-difluoroalkene improve the oral bioavailability of my drug candidate?
A: The causality lies in the fundamental physicochemical shift that occurs when swapping a highly polarized, hydrophilic C=O bond for a C=CF2 group. Carbonyl groups are highly susceptible to rapid reduction by NAD(P)H-dependent reductases and hydrolytic enzymes due to their inherent electrophilicity[1].
By substituting the oxygen with a difluoromethylene group, you create a bioisostere that mimics the planar geometry of the carbonyl but drastically alters the electronic profile[2]. The highly electronegative fluorine atoms withdraw electron density via induction, yet their lone pairs donate back into the π -system via resonance. This unique "push-pull" stabilization renders the alkene highly resistant to both oxidative metabolism and nucleophilic attack[1]. Furthermore, the addition of fluorine increases the overall lipophilicity of the molecule, which directly enhances passive transcellular diffusion across the intestinal epithelium, thereby improving oral bioavailability[3][4].
Fig 1. Metabolic pathway divergence between carbonyls and gem-difluoroalkene bioisosteres.
Data Summary: Pharmacokinetic & Physicochemical Comparison
| Property | Carbonyl/Amide Scaffold | gem-Difluoroalkene Bioisostere | Causality / Impact |
| Electrophilicity | High | Low | Fluorine lone-pair resonance stabilizes the π -system, reducing nucleophilic attack[1]. |
| Metabolic Half-Life ( t1/2 ) | Short (< 30 min) | Extended (> 120 min) | Steric/electronic shielding prevents reduction by NAD(P)H-dependent reductases[1]. |
| Lipophilicity (LogP) | Lower | Higher (+0.5 to +1.5 units) | C-F bonds increase hydrophobicity, driving passive transcellular diffusion[4]. |
| Membrane Permeability | Moderate | High | Removal of hydrogen-bond acceptors enhances crossing of biological membranes[3]. |
Section 2: Synthesis & Scale-Up Troubleshooting
Q: I am trying to synthesize gem-difluoroenol ethers for my SAR study, but conventional Wittig and Julia-Kocienski olefinations are yielding poor regioselectivity and require tedious preparation of trifluoromethyl-substituted precursors. Is there a more modular approach?
A: Yes. Traditional base-mediated β -fluoride elimination methods are notoriously harsh and poorly tolerated by sensitive functional groups[5]. As a superior alternative, I strongly recommend adopting a Ni-catalyzed cross-coupling strategy utilizing 2,2-difluorovinyl benzoates (BzO-DFs)[6]. This method allows for modular, late-stage functionalization and preserves sensitive moieties like strained carbocycles or natural product derivatives[1][5].
Fig 2. Workflow for the Ni-catalyzed modular synthesis of gem-difluoroenol ethers.
Protocol 1: Ni-Catalyzed Modular Synthesis of gem-Difluoroenol Ethers
This protocol is designed as a self-validating system, ensuring intermediate integrity before proceeding to catalytic coupling.
-
Precursor Preparation: Treat abundant bromodifluoroacetates with metallic zinc (as a reductant) in the presence of benzoyl chloride to generate the 2,2-difluorovinyl benzoate (BzO-DF) building block[5].
-
Intermediate Validation: Before proceeding, verify the formation of the BzO-DF intermediate via 19F NMR. You should observe a distinct doublet of doublets (or two doublets) in the −80 to −90 ppm range, confirming the =CF2 geometry.
-
Catalyst Activation: In a nitrogen-filled glovebox, combine 5 mol% Ni(COD)2 and 6 mol% dppf (1,1'-bis(diphenylphosphino)ferrocene) in anhydrous dioxane. Stir for 10 minutes until the solution turns a deep, homogenous color, indicating active Ni(0) complex formation[6].
-
Cross-Coupling: Add the BzO-DF precursor (1.0 equiv), the desired arylboronic acid (1.5 equiv), and K3PO4 (2.0 equiv). Heat the reaction to 80°C for 12 hours[6].
-
Quench and Validation: Quench with water, extract with EtOAc, and run a crude 19F NMR using fluorobenzene as an internal standard. This allows you to accurately calculate the yield of the gem-difluoroenol ether prior to column chromatography.
Q: I want to perform a defluorinative cross-coupling of my gem-difluoroalkene with a ketone, but traditional methods require stoichiometric metal reductants that complicate purification. Are there greener alternatives?
A: Yes. Traditional chromium-catalyzed methods rely on excessive manganese reductants and TMSCl, which are harsh and often completely ineffective for ketones[7]. Instead, utilize an electrochemically driven reductive cross-coupling. Electroreduction utilizes electrons as a green reducing agent. Mechanistically, the gem-difluoroalkene undergoes a single-electron reduction at the cathode to generate a radical anion, which subsequently undergoes β -fluoride elimination and further reduction to form a reactive anion that readily attacks the ketone[7]. Pro-Tip: Always validate your electrochemical cell setup by running a cyclic voltammetry (CV) sweep of your gem-difluoroalkene first to confirm the reduction potential falls within your solvent window.
Section 3: ADME & Bioavailability Assay Troubleshooting
Q: My gem-difluoroalkene candidate shows poor recovery in Caco-2 permeability assays despite having a high predicted lipophilicity. What is going wrong?
A: This is a classic artifact encountered when testing highly lipophilic fluorinated compounds. While the gem-difluoroalkene successfully increases transcellular membrane permeability, its enhanced lipophilicity often leads to non-specific binding (NSB) to the plastic walls of the assay plates, or sequestration within the lipid bilayer of the Caco-2 cells themselves[4]. If you only measure the compound concentration in the apical and basolateral chambers, your mass balance will appear artificially low, leading to an underestimation of the apparent permeability ( Papp ).
Protocol 2: Self-Validating Caco-2 Permeability Assay with Mass Balance Tracking
To establish trustworthiness in your ADME data, you must account for all dosed material.
-
Monolayer Integrity Validation: Measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 cells grown on Transwell inserts. A TEER > 250 Ω⋅cm2 validates that the paracellular tight junctions are fully intact.
-
Dosing: Add the gem-difluoroalkene candidate (e.g., 10 μM ) to the apical chamber. Critical Step: Include 1% to 4% Bovine Serum Albumin (BSA) in the basolateral receiver chamber. The BSA acts as a protein "sink," mimicking systemic circulation and preventing the highly lipophilic compound from adhering to the plastic receiver plate.
-
Sampling: Sample both apical and basolateral chambers at 30, 60, and 120 minutes.
-
Intracellular Extraction (Self-Validation Step): To calculate true mass balance, do not discard the Transwell insert. Wash the cells with cold PBS, then lyse the Caco-2 cells post-assay using 80% acetonitrile. Centrifuge and quantify the intracellularly trapped compound via LC-MS/MS.
-
Calculation: Calculate the Mass Balance (%) = (Amount in Apical + Amount in Basolateral + Amount Intracellular) / Initial Dosed Amount. If your mass balance is >85%, your calculated Papp is scientifically valid.
References
-
"Ni-Catalyzed Distal-Selective gem-Difluorovinylation of Unactivated Alkenes with 2,2-Difluorovinyl Benzoates". JACS Au - ACS Publications. 1
-
"Cross-coupling approaches toward gem-difluoroenol ethers and...". ResearchGate. 5
-
"Synthesis of Silylmethyl gem-Difluoroalkenes via Room-Temperature Catalytic Defluorosilylation of Trifluoromethylalkenes". The Journal of Organic Chemistry - ACS Publications. 3
-
"2,2-difluorovinyl benzoates for diverse synthesis of gem-difluoroenol ethers by Ni-catalyzed cross-coupling reactions". PubMed. 6
-
"Electrocatalysis-Enabled Defluorinative Cross-Coupling of gem-Difluoroalkenes with Aldehydes and Ketones". Organic Letters - ACS Publications. 7
-
"Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams". PMC. 2
-
"Difluorocarbene-enabled synthesis of 18F-radiotracers in positron emission tomography". ResearchGate. 4
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 2,2-difluorovinyl benzoates for diverse synthesis of gem-difluoroenol ethers by Ni-catalyzed cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Comparative Guide: Structure-Activity Relationship (SAR) of Fluorinated Benzenesulfonamides
Executive Summary & Mechanistic Rationale
Fluorinated benzenesulfonamides represent a privileged class of pharmacophores in modern medicinal chemistry, primarily recognized for their potent inhibition of Carbonic Anhydrase (CA) metalloenzymes and, more recently, their ability to disrupt Amyloid-β aggregation[1].
The structural logic behind fluorinating the benzenesulfonamide scaffold is rooted in precise physicochemical modulation. The primary sulfonamide group (–SO₂NH₂) acts as a Zinc Binding Group (ZBG) within the CA active site. To coordinate effectively with the catalytic Zn²⁺ ion, the sulfonamide must exist in its deprotonated, anionic state (–SO₂NH⁻)[2]. Unsubstituted benzenesulfonamides possess a pKa of approximately 10.0, meaning only a negligible fraction is deprotonated at physiological pH (7.4).
The introduction of highly electronegative fluorine atoms onto the aromatic ring exerts a profound electron-withdrawing inductive effect (–I effect). This lowers the pKa of the sulfonamide group to the ~7.0–8.0 range, ensuring a high concentration of the active anionic species in physiological environments. Furthermore, fluorine's unique combination of small steric bulk and high lipophilicity allows the aromatic ring to displace ordered water molecules within the hydrophobic pockets of tumor-associated isoforms (such as hCA IX and XII), driving an entropically favorable and highly selective binding event,[3].
Mechanistic causality of fluorination on target binding affinity and selectivity.
Comparative Performance Data
The precise positioning and number of fluorine atoms dictate both the affinity and the isoform selectivity of the resulting inhibitor. The following table synthesizes quantitative kinetic data across different fluorination patterns, highlighting the transition from off-target pan-inhibitors to highly selective therapeutic candidates.
| Compound Class | Primary Target | Binding Affinity (K_i) | Selectivity Profile | Key SAR Driver |
| Unsubstituted Benzenesulfonamide | hCA II | ~250 nM | Poor (Pan-inhibitor) | Baseline Zn²⁺ coordination via –SO₂NH⁻. |
| β-Fluorinated Benzenesulfonamides | hCA I / II | 2.0 – 4.8 µM | Low | Aliphatic side-chain fluorination alters basicity but lacks rigid active-site anchoring[4]. |
| Tetrafluorobenzenesulfonamides | hCA IX / XII | 5.3 – 11.2 nM | Moderate | High acidity (lower pKa) drives near-complete ZBG deprotonation at pH 7.4[2]. |
| Di-meta-substituted Fluorinated | hCA IX | Low Picomolar | >1000-fold over hCA I/II | Optimal steric fit in the hydrophobic pocket; maximal displacement of ordered water[5]. |
Experimental Methodologies: Synthesis & Kinetic Validation
To ensure high data integrity and reproducibility, the following protocols represent self-validating systems where every reagent choice serves a specific mechanistic purpose.
Protocol A: Regioselective Synthesis via Nucleophilic Substitution
The functionalization of polyfluorinated benzenesulfonamides requires strict control over regioselectivity.
-
Reagent Preparation: Dissolve pentafluorobenzenesulfonamide (1.0 eq) and the desired secondary amine (e.g., piperidine, 2.2 eq) in anhydrous Dimethyl Sulfoxide (DMSO).
-
Causality of Solvent Choice: DMSO, a polar aprotic solvent, is explicitly chosen over non-polar solvents like benzene. DMSO stabilizes the highly polar Meisenheimer complex intermediate at the para-position, driving exclusive para-substitution. Using benzene would artifactually shift the reaction toward ortho-substitution due to a lack of intermediate stabilization[6].
-
Reaction: Stir the mixture at room temperature for 4–6 hours, monitoring the disappearance of the starting material via TLC (Hexanes/EtOAc 7:3).
-
Isolation: Quench the reaction by pouring it into ice-cold water. The high lipophilicity of the fluorinated product ensures rapid precipitation. Filter and recrystallize from ethanol.
Protocol B: Stopped-Flow CO₂ Hydration Assay
Kinetic validation of CA inhibitors requires measuring the rapid hydration of CO₂.
-
Buffer Preparation: Prepare a working buffer of 20 mM HEPES (pH 7.5) containing 20 mM Na₂SO₄ and 0.2 mM Phenol Red indicator.
-
Causality of Ionic Control: The inclusion of 20 mM Na₂SO₄ is a critical self-validating step. It maintains a constant ionic strength across all samples, preventing artifactual electrostatic interactions between the highly polarized fluorinated ligands and the enzyme surface that could otherwise skew the kinetic data[7].
-
Pre-incubation: Mix the recombinant hCA enzyme (e.g., hCA IX) with varying concentrations of the fluorinated inhibitor. Incubate at 25°C for exactly 15 minutes.
-
Causality of Pre-incubation: This step ensures the Enzyme-Inhibitor (E-I) complex reaches thermodynamic equilibrium prior to the rapid kinetic measurement, preventing falsely elevated K_i values[4],[7].
-
Measurement: Using an Applied Photophysics stopped-flow instrument, rapidly mix the E-I solution with CO₂ substrates (1.7 to 17 mM). Monitor the absorbance decay of Phenol Red at 557 nm for 10–100 seconds.
-
Data Analysis: Extract the initial velocities and determine the inhibition constant (K_i) using non-linear least-squares fitting against the Cheng-Prusoff equation.
Step-by-step kinetic validation workflow using the stopped-flow CO2 hydration assay.
Emerging Applications: Amyloid-β Aggregation
Beyond metalloenzyme inhibition, recent structural studies have identified fluorinated benzenesulfonamides as potent modulators of protein misfolding. Specific ortho-para and meta-para double-substituted fluorinated benzenesulfonamides have been shown to slow the Amyloid-β (Aβ42) peptide aggregation process by more than three-fold in artificial cerebrospinal fluid[1]. The SAR logic here diverges from zinc coordination; instead, the spatial arrangement of the benzenesulfonamide core, a hydrophobic substituent, and the highly polarized carbon-fluorine bonds form a stable complex with the peptide, shifting the equilibrium toward the soluble, non-toxic form of Amyloid-β[1].
Sources
- 1. Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Influence of Varying Fluorination Patterns on the Thermodynamics and Kinetics of Benzenesulfonamide Binding to Human Carbonic Anhydrase II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]
- 7. tandfonline.com [tandfonline.com]
A Comparative Analysis of Difluoro-Substituted Benzamide Antibacterial Agents
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation antibacterial agents. Among the promising candidates, difluoro-substituted benzamides have emerged as a class of compounds with significant potential. This guide provides a comprehensive comparative analysis of these agents, delving into their mechanism of action, antibacterial spectrum, and performance against established antibiotics. We will explore the underlying structure-activity relationships and provide detailed experimental protocols for their evaluation, offering a valuable resource for researchers and drug development professionals in the field.
Introduction: The Rationale for Fluorination in Benzamide Scaffolds
The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties. In the context of benzamide antibacterial agents, the incorporation of two fluorine atoms can significantly impact their electronic and conformational properties, leading to enhanced antibacterial potency and an altered spectrum of activity. This guide will focus on the comparative analysis of difluoro-substituted benzamides, highlighting the advantages conferred by this specific substitution pattern.
Mechanism of Action: Targeting Bacterial Cell Division
While the precise mechanism of action can vary between different structural analogs, a significant portion of benzamide antibacterial agents, including their difluoro-substituted derivatives, are known to target the bacterial cell division protein FtsZ.
FtsZ, a homolog of eukaryotic tubulin, is an essential protein for bacterial cell division.[1][2] It polymerizes at the mid-cell to form a dynamic structure known as the Z-ring.[3][4][5][6] This Z-ring acts as a scaffold, recruiting other proteins to form the divisome, the machinery responsible for septal peptidoglycan synthesis and ultimately, cell constriction and division.[4][6][7]
Inhibition of FtsZ function disrupts the formation or stability of the Z-ring, leading to a blockage of cytokinesis.[7][8][9] This results in the formation of elongated, filamentous cells that are unable to divide, eventually leading to bacterial cell death.[8][10] The high conservation of FtsZ across a broad range of bacterial species and its low sequence similarity to eukaryotic tubulin make it an attractive and specific target for the development of novel antibacterial agents.[3][11]
Difluoro-substituted benzamides, like other benzamide inhibitors, are thought to bind to a specific site on the FtsZ protein, distinct from the GTP-binding site. This binding is believed to induce a conformational change in FtsZ that promotes its polymerization into hyperstable, non-functional polymers.[12] These abnormal polymers are incapable of forming a proper Z-ring, thereby disrupting the cell division process.[12]
Figure 1: Mechanism of FtsZ inhibition by difluoro-substituted benzamides.
Comparative Antibacterial Spectrum and Potency
A key aspect in the evaluation of any new antibacterial agent is its spectrum of activity and potency against clinically relevant pathogens. Difluoro-substituted benzamides have demonstrated promising activity, particularly against Gram-positive bacteria.
Performance Against Gram-Positive Bacteria
Numerous studies have highlighted the potent bactericidal activity of difluoro-substituted benzamides against a range of Gram-positive pathogens, including methicillin-sensitive Staphylococcus aureus (MSSA) and, critically, methicillin-resistant Staphylococcus aureus (MRSA).[1][3][12][13] For instance, certain 2,6-difluorobenzamide derivatives have exhibited Minimum Inhibitory Concentration (MIC) values as low as 1 µg/mL against MSSA and 4 µg/mL against MRSA.[1]
The development of next-generation benzamides, such as TXH9179, has shown even greater promise, with a four-fold increase in potency against a panel of 55 MSSA and MRSA clinical isolates compared to its predecessor, TXA707.[3][4][12] Importantly, these compounds retain their activity against strains resistant to current standard-of-care antibiotics like vancomycin and linezolid.[3][10][12]
The in vivo efficacy of these compounds has also been demonstrated in murine models of systemic MRSA infection.[1][3][4][14] Prodrug strategies have been successfully employed to improve pharmacokinetic properties, leading to enhanced oral bioavailability and in vivo efficacy.[10][14] For example, the prodrug TXH1033 exhibited superior in vivo efficacy compared to the earlier generation prodrug TXA709 in a mouse peritonitis model.[3][4][12]
Table 1: Comparative in vitro activity (MIC, µg/mL) of selected difluoro-substituted benzamides against S. aureus
| Compound/Drug | MSSA (ATCC 29213) | MRSA (ATCC 43300) | Reference |
| Compound II.c | 0.5 - 1 | 0.5 - 1 | [11] |
| PC190723 | - | - | [1][10] |
| TXA707 | - | - | [3][10] |
| TXH9179 | 4-fold more potent than TXA707 | 4-fold more potent than TXA707 | [3][4][12] |
| Vancomycin | - | - | |
| Linezolid | - | - |
Note: Direct comparative MIC values for all compounds across identical strains are not always available in the public literature. The table presents a summary of reported activities.
Challenges and Strategies for Gram-Negative Activity
A significant limitation of many benzamide FtsZ inhibitors, including the difluoro-substituted analogs, is their general lack of activity against Gram-negative bacteria. This is primarily attributed to the presence of the outer membrane in Gram-negative bacteria, which acts as a formidable permeability barrier, and the presence of efflux pumps that actively remove the compounds from the cell.[13]
However, research has shown that in Escherichia coli strains lacking the AcrAB-TolC efflux pump, some difluorobenzamide derivatives exhibit inhibitory activity, suggesting that efflux is a major contributor to their lack of efficacy.[13] This finding opens up avenues for future research focused on developing strategies to overcome these resistance mechanisms, such as co-administration with efflux pump inhibitors or designing molecules with improved penetration through the outer membrane.
Experimental Protocols for Evaluation
To ensure the reproducibility and comparability of results, standardized experimental protocols are essential. The following sections detail the methodologies for determining the antibacterial activity and cytotoxicity of difluoro-substituted benzamide agents.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted standard for determining MIC values.
Protocol: Broth Microdilution MIC Assay
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate the broth culture at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial suspension to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Figure 2: Workflow for the broth microdilution MIC assay.
Cytotoxicity Assessment
It is crucial to evaluate the potential toxicity of new antibacterial agents to mammalian cells to ensure their safety for therapeutic use. A common method for assessing cytotoxicity is the MTT assay, which measures cell viability.
Protocol: MTT Cytotoxicity Assay
-
Cell Culture:
-
Culture a suitable mammalian cell line (e.g., HeLa or HEK293) in appropriate growth medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO₂.
-
-
Cell Seeding:
-
Trypsinize the cells and seed them into a 96-well plate at a density of approximately 1 x 10⁴ cells per well.
-
Allow the cells to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for 24-48 hours.
-
-
MTT Assay:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the cell viability against the compound concentration.
-
Conclusion and Future Directions
Difluoro-substituted benzamides represent a promising class of antibacterial agents, particularly for combating infections caused by Gram-positive pathogens like MRSA. Their novel mechanism of action, targeting the essential cell division protein FtsZ, makes them an attractive alternative to existing antibiotic classes. The demonstrated in vitro potency and in vivo efficacy of several lead compounds underscore their therapeutic potential.
Future research efforts should focus on several key areas:
-
Optimizing for Gram-Negative Activity: Strategies to overcome the permeability barrier and efflux mechanisms in Gram-negative bacteria are crucial for broadening the antibacterial spectrum of these compounds. This could involve medicinal chemistry approaches to improve molecular properties or the exploration of combination therapies with efflux pump inhibitors.
-
Structure-Activity Relationship (SAR) Studies: Continued exploration of the SAR will be vital for designing next-generation analogs with improved potency, pharmacokinetic profiles, and reduced off-target effects.
-
Resistance Studies: A thorough understanding of the potential for resistance development and the mechanisms by which it might occur is essential for the long-term viability of this class of antibiotics.
-
Preclinical and Clinical Development: Promising lead candidates should be advanced through rigorous preclinical and clinical evaluation to assess their safety and efficacy in human subjects.
The continued investigation and development of difluoro-substituted benzamide antibacterial agents hold significant promise for addressing the urgent global health threat of antimicrobial resistance.
References
-
Kaul, M., et al. (2013). Antimicrobial Action and Reversal of Resistance in MRSA by Difluorobenzamide Derivatives Targeted at FtsZ. PLoS ONE, 8(9), e74943. [Link]
-
Kaul, M., et al. (2023). Structural and Antibacterial Characterization of a New Benzamide FtsZ Inhibitor with Superior Bactericidal Activity and In Vivo Efficacy Against Multidrug-Resistant Staphylococcus aureus. ACS Chemical Biology, 18(3), 629-642. [Link]
-
Haydon, D. J., et al. (2010). Creating an antibacterial with in vivo efficacy: synthesis and characterization of potent inhibitors of the bacterial cell division protein FtsZ with improved pharmaceutical properties. Journal of Medicinal Chemistry, 53(10), 3927-3936. [Link]
-
Tsao, C. Y., et al. (2015). TXA709, an FtsZ-Targeting Benzamide Prodrug with Improved Pharmacokinetics and Enhanced In Vivo Efficacy against Methicillin-Resistant Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 59(8), 4845-4853. [Link]
-
Artola, M., et al. (2019). Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity. Molecules, 24(7), 1383. [Link]
-
Straniero, V., et al. (2022). Structural Variations in the Central Heterocyclic Scaffold of Tripartite 2,6-Difluorobenzamides: Influence on Their Antibacterial Activity against MDR Staphylococcus aureus. Molecules, 27(19), 6619. [Link]
-
Li, G., et al. (2017). Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(8), 1785-1789. [Link]
-
Erickson, H. P., Anderson, D. E., & Osawa, M. (2010). FtsZ in bacterial cytokinesis: cytoskeleton and force generator all in one. Microbiology and Molecular Biology Reviews, 74(4), 504-528. [Link]
-
Bi, E., & Lutkenhaus, J. (1991). FtsZ ring structure associated with division in Escherichia coli. Nature, 354(6349), 161-164. [Link]
-
Adams, D. W., et al. (2011). Multiple effects of benzamide antibiotics on FtsZ function. Molecular Microbiology, 80(1), 68-84. [Link]
-
Clinical and Laboratory Standards Institute. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11. Wayne, PA: Clinical and Laboratory Standards Institute. [Link]
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structural and Antibacterial Characterization of a New Benzamide FtsZ Inhibitor with Superior Bactericidal Activity and In Vivo Efficacy Against Multidrug-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. Design and Synthesis of Anti-MRSA Benzimidazolylbenzene-sulfonamides. QSAR Studies for Prediction of Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. impactfactor.org [impactfactor.org]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. mdpi.com [mdpi.com]
- 12. researchwithrutgers.com [researchwithrutgers.com]
- 13. researchgate.net [researchgate.net]
- 14. journals.asm.org [journals.asm.org]
comparing the electronic effects of CF2OCH3 with other fluorinated groups
Title: Comparative Guide: Electronic Effects of the Difluoro(methoxy)methyl (CF2OCH3) Group vs. Traditional Fluorinated Motifs
Introduction
In rational drug design, the incorporation of fluorinated functional groups is a cornerstone strategy for modulating lipophilicity, metabolic stability, and target binding affinity. While the trifluoromethyl (–CF3) and trifluoromethoxy (–OCF3) groups are ubiquitous, the difluoro(methoxy)methyl (–CF2OCH3) group has recently emerged as a highly versatile, yet historically neglected, alternative[1]. As a Senior Application Scientist, I have evaluated the physicochemical profiling of this group. The –CF2OCH3 moiety uniquely combines the robust electron-withdrawing nature of a –CF2– bridge with the ambiguous electronic character of a methoxy (–OCH3) substituent. This guide provides an objective, data-driven comparison of the –CF2OCH3 group against other standard fluorinated alternatives, detailing the causality behind its electronic behavior and the validated experimental protocols used to measure these properties[2].
Section 1: Quantitative Comparison of Electronic Properties
The electronic influence of a substituent on an aromatic system is classically quantified using Hammett constants, specifically the inductive ( σI ) and resonance ( σR ) parameters. Recent 19F NMR studies have definitively mapped the electronic profile of the –CF2OCH3 group, proving it to be a moderate electron acceptor[3].
Table 1: Hammett Constants of Selected Fluorinated and Non-Fluorinated Groups
| Substituent | Inductive Effect ( σI ) | Resonance Effect ( σR ) | Overall Electronic Character |
| –CF3 | 0.39 | 0.12 | Strong Electron Acceptor |
| –OCF3 | 0.39 | -0.04 | Strong Inductive Acceptor, Weak Resonance Donor |
| –SCF3 | 0.40 | 0.14 | Strong Electron Acceptor (High Lipophilicity) |
| –CHF2 | 0.29 | 0.03 | Moderate Electron Acceptor |
| –CF2OCH3 | 0.22 | 0.07 | Moderate Electron Acceptor |
| –CH3 | -0.01 | -0.16 | Electron Donor |
Data synthesized from recent physicochemical profiling studies[3][4].
Section 2: Mechanistic Analysis of the CF2OCH3 Group
Unlike the –CF3 group, which exerts a massive, unidirectional electron-withdrawing pull, the –CF2OCH3 group is a composite of competing electronic vectors. The –CF2– moiety provides a strong inductive pull ( −I ), drawing electron density away from the aromatic ring. Conversely, the –OCH3 group possesses both an inductive withdrawing effect ( −I due to oxygen's electronegativity) and a resonance donating/withdrawing capability depending on the molecular conformation. The net result is that –CF2OCH3 acts as a moderate electron acceptor through both inductive and resonance pathways, positioning its overall electronic effect remarkably close to that of the –CHF2 group[3][5].
Caption: Logical flow of electronic contributions in the CF2OCH3 group.
Section 3: Experimental Methodologies & Self-Validating Protocols
To ensure scientific integrity, the values reported above must be derived from reproducible, self-validating experimental systems. Below are the field-proven protocols for synthesizing the motif and quantifying its electronic effects.
Protocol A: Synthesis of CF2OCH3-Bearing Aromatics via Fluorodesulfurization
Traditional synthesis of difluoroethers relied on harsh, toxic reagents like SF4 or BrF3. The modern, optimized approach utilizes the fluorodesulfurization of thionoesters under mild conditions[2].
Step-by-Step Workflow:
-
Precursor Preparation: Convert the target methyl ester to a thionoester (e.g., using Lawesson's reagent).
-
Activation: Dissolve the thionoester in anhydrous dichloromethane (DCM) under an argon atmosphere. Add SnCl4 (1.0 equivalent) at 0 °C.
-
Causality: SnCl4 acts as a Lewis acid, coordinating to the thiocarbonyl sulfur. This drastically increases the electrophilicity of the thiocarbonyl carbon, priming it for nucleophilic attack.
-
-
Fluorination: Dropwise add Diethylaminosulfur trifluoride (DAST, 2.5 equivalents). Allow the reaction to warm to room temperature.
-
Causality: DAST provides the nucleophilic fluoride ions. The controlled temperature prevents the degradation of DAST and minimizes the formation of undesired thioether byproducts.
-
-
Quenching & Isolation: Quench the reaction carefully with saturated aqueous NaHCO3 to neutralize HF gas generated during the reaction. Extract the organic layer, dry over Na2SO4, and purify via silica gel chromatography.
-
Validation Checkpoint: Perform GC-MS and 19F NMR on the purified product. The appearance of a characteristic signal around -72 to -74 ppm in the 19F NMR spectrum confirms the successful installation of the –CF2OCH3 group[3].
Protocol B: Determination of Hammett Constants via 19F NMR
The Taft equations correlate the 19F NMR chemical shifts of meta- and para-substituted fluorobenzenes with their inductive and resonance constants[6].
Step-by-Step Workflow:
-
Model Compound Synthesis: Synthesize 1-fluoro-3-(difluoromethoxymethyl)benzene (meta model) and 1-fluoro-4-(difluoromethoxymethyl)benzene (para model) using Protocol A.
-
Causality: The meta position is insulated from resonance effects, allowing isolation of the inductive parameter ( σI ). The para position experiences both, allowing derivation of σR .
-
-
Sample Preparation: Prepare a concentration gradient (e.g., 0.05 M, 0.1 M, 0.2 M, 0.5 M) of each model compound in a non-polar solvent like CDCl3.
-
Causality: Chemical shifts are highly sensitive to intermolecular interactions (e.g., dipole-dipole stacking). Measuring across a gradient allows extrapolation to infinite dilution, yielding the true intramolecular electronic effect.
-
-
Data Acquisition: Acquire 19F{1H} NMR spectra at 298 K using fluorobenzene as an internal reference standard ( δ=0 ppm for the reference).
-
Calculation: Record the chemical shift differences ( Δδm and Δδp ). Apply the standard Taft equations:
-
Δδm=−7.1σI+0.6
-
Δδp=−7.1σI−29.5σR+0.6
-
-
Validation Checkpoint: Plot the calculated σI and σR values against the concentration gradient. A linear regression with an R2>0.99 extrapolating to the y-intercept (infinite dilution) mathematically validates the dataset[2].
Caption: Experimental workflow for determining Hammett constants via 19F NMR.
Section 4: Medicinal Chemistry Implications
The intermediate electronic character of –CF2OCH3 ( σI=0.22 , σR=0.07 ) makes it an exceptional bioisostere for tuning the pKa of adjacent amines or the metabolic stability of aromatic rings without over-escalating lipophilicity[1][3]. While –SCF3 and –OCF3 drastically increase logP , the oxygen atom in the methoxy group of –CF2OCH3 retains hydrogen-bond accepting capabilities, ensuring that aqueous solubility is not entirely compromised[1][4]. This balance is critical for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profiles of lead compounds, making –CF2OCH3 a highly valuable tool in the modern medicinal chemist's arsenal.
References
-
Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry.2
-
Granat, D. S., et al. (2026). Difluoro(methoxy)methyl Is a Neglected Group for Medicinal Chemistry─Revival via CF2OMe-Containing Amines. Organic Letters. 1
-
ResearchGate Database. (2024). α,α-Difluorobenzyl(thio)ethers are valued in pharmaceutical and agrochemical applications. Organic Letters. 4
Sources
Assessing the Anti-Inflammatory and Antioxidant Activities of Novel Benzenesulphonamide Derivatives: A Comparative Guide
As drug development pivots toward multi-target therapeutics, the benzenesulphonamide scaffold has emerged as a cornerstone in medicinal chemistry. Historically recognized for its role in selective Cyclooxygenase-2 (COX-2) inhibition (e.g., Celecoxib), recent structural modifications—such as the integration of triazole or carboxamide moieties—have unlocked dual-action capabilities [1]. These novel derivatives not only mitigate inflammation through prostaglandin suppression but also exhibit potent radical-scavenging properties, addressing the oxidative stress that often exacerbates chronic inflammatory conditions.
As a Senior Application Scientist, I have designed this guide to objectively compare the performance of these emerging benzenesulphonamide derivatives against standard clinical alternatives. By dissecting the causality behind our experimental choices, this guide provides a self-validating framework for researchers evaluating dual-action therapeutic candidates.
Mechanistic Rationale: The Dual-Action Paradigm
The therapeutic advantage of functionalized benzenesulphonamides lies in their structural duality. The primary sulphonamide group ( −SO2NH2 ) acts as a pharmacophore that selectively inserts into the secondary hydrophilic side pocket of the COX-2 enzyme, forming critical hydrogen bonds with Arg513 and His90 [2]. Simultaneously, newly introduced electron-rich moieties (like carboxamides) act as hydrogen donors, neutralizing reactive oxygen species (ROS) before they can trigger downstream inflammatory cascades.
Figure 1. Dual mechanistic pathway of novel benzenesulphonamide derivatives.
Comparative Data Analysis
To establish a baseline for efficacy, we compare recent experimental data of novel triazole- and carboxamide-bearing benzenesulphonamides against industry standards (Celecoxib for COX-2 inhibition; Ascorbic Acid for antioxidant activity) [1, 2].
Table 1: In Vitro COX-1/COX-2 Inhibition Profile
Comparing 1,4,5-trisubstituted triazole-bearing benzenesulphonamides against Celecoxib[2].
| Compound / Drug | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Performance Assessment |
| Celecoxib (Standard) | > 100.0 | 0.04 | > 2500 | Gold standard for high selectivity; carries cardiovascular risks. |
| Compound 11 | > 100.0 | 2.61 | > 38.3 | Excellent safety profile (no COX-1 inhibition); moderate COX-2 potency. |
| Compound 13 | 20.40 | 2.92 | 6.99 | Moderate selectivity; viable candidate for balanced dual-inhibition. |
Table 2: Antioxidant Activity (DPPH Radical Scavenging)
Comparing carboxamide-functionalized benzenesulphonamides against Ascorbic Acid[1].
| Compound / Drug | DPPH IC₅₀ (mg/mL) | Mechanism of Action | Performance Assessment |
| Ascorbic Acid (Vit C) | 0.2090 | Direct electron/proton donation | Standard biological antioxidant benchmark. |
| Compound 4e | 0.3287 | Hydrogen atom transfer via carboxamide | Highly comparable to Vitamin C; excellent dual-action candidate. |
| Compound 4a | > 1.000 | Weak hydrogen donation | Poor antioxidant activity; structurally lacks optimal electron density. |
Data Synthesis: Compound 4e demonstrates that specific structural modifications to the benzenesulphonamide core can yield antioxidant properties nearly equivalent to Vitamin C, while compounds like 11 and 13 maintain the necessary COX-2 selectivity [1, 2].
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols detail the exact methodologies required to assess these dual activities. Every step is grounded in biochemical causality to prevent false positives.
Protocol A: COX-1/COX-2 Enzyme Immunoassay (EIA)
This protocol quantifies the ability of the derivative to inhibit the conversion of arachidonic acid to Prostaglandin H2 (PGH2).
-
Reagent Preparation: Prepare Tris-HCl buffer (pH 8.0) containing hematin.
-
Causality: Hematin is an essential cofactor; without it, the peroxidase activity of the COX enzyme cannot function, rendering the assay inert.
-
-
Inhibitor Incubation: Incubate the purified COX-2 (or COX-1) enzyme with varying concentrations of the benzenesulphonamide derivative for 15 minutes at 37°C.
-
Causality: Pre-incubation is critical. It allows the sulphonamide moiety sufficient time to navigate the hydrophobic channel of the COX-2 enzyme and establish stable hydrogen bonds before the substrate is introduced.
-
-
Substrate Addition: Add 10 µL of Arachidonic Acid to initiate the reaction. Incubate for exactly 2 minutes.
-
Causality: Arachidonic acid is the natural substrate. A strict 2-minute window ensures we measure initial reaction velocity before enzyme degradation or product inhibition skews the data.
-
-
Reaction Termination: Add Stannous Chloride ( SnCl2 ) in dilute HCl .
-
Causality: PGH2 is highly unstable. SnCl2 rapidly reduces PGH2 to the stable Prostaglandin F2α ( PGF2α ), which can be reliably quantified via competitive ELISA without degradation artifacts.
-
-
Quantification: Read the microplate absorbance at 412 nm using Ellman's reagent. Calculate the IC₅₀ using a non-linear regression model.
Protocol B: DPPH Radical Scavenging Assay
This protocol evaluates the intrinsic antioxidant potential of the synthesized derivatives.
-
Solution Preparation: Dissolve 0.1 mM of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in absolute methanol.
-
Causality: DPPH is a stable free radical that is entirely insoluble in water. Methanol ensures complete dissolution and prevents compound precipitation during the assay.
-
-
Sample Mixing: Mix 1 mL of the DPPH solution with 3 mL of the benzenesulphonamide derivative at varying concentrations (e.g., 0.1 to 1.0 mg/mL).
-
Causality: Serial dilutions are mandatory to establish a dose-response curve, without which an accurate IC₅₀ cannot be interpolated.
-
-
Dark Incubation: Incubate the mixture at room temperature for 30 minutes in complete darkness.
-
Causality: DPPH is highly light-sensitive. Ambient UV light will cause photo-degradation of the radical, leading to a false-positive reduction in absorbance.
-
-
Spectrophotometric Measurement: Measure the absorbance at 517 nm against a methanol blank.
-
Causality: The unreduced DPPH radical exhibits a deep violet color with a peak absorbance at exactly 517 nm. As the benzenesulphonamide donates a hydrogen atom, the solution turns into a pale yellow hydrazine, directly correlating the drop in absorbance to antioxidant efficacy.
-
Experimental Validation Workflow
To streamline the drug discovery pipeline, researchers should adopt a sequential validation workflow. This prevents the waste of resources on compounds that fail early biochemical gating.
Figure 2. Step-by-step experimental workflow for evaluating novel derivatives.
Conclusion
The transition from traditional NSAIDs to functionalized benzenesulphonamide derivatives represents a significant leap in managing complex inflammatory pathologies. By objectively comparing the in vitro data, it is evident that specific structural additions—such as carboxamide or triazole rings—can successfully uncouple the potent COX-2 inhibitory action from the severe gastric and cardiovascular side effects of older drugs, while simultaneously introducing vital ROS-scavenging capabilities. For drug development professionals, adhering to the rigorous, causality-driven protocols outlined above ensures that only the most robust, dual-action candidates advance to in vivo trials.
References
-
Eze, F. U., Okoro, U. C., Ugwu, D. I., & Okafor, S. N. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634.[Link]
-
Bekheit, M. S., Mohamed, H. A., Abdel-Wahab, B. F., & Fouad, M. A. (2021). Design and synthesis of new 1,4,5-trisubstituted triazole-bearing benzenesulphonamide moiety as selective COX-2 inhibitors. Medicinal Chemistry Research, 30(5), 1125–1138.[Link]
Benchmarking Molecular Docking Engines for Sulfonamide-Metalloenzyme Complexes: A Comparative Guide
Molecular docking of sulfonamides to metalloenzymes—most notably Carbonic Anhydrase (CA)—presents a unique computational challenge. Unlike standard protein-ligand interactions driven by hydrophobic packing and hydrogen bonding, sulfonamide binding is dictated by complex coordination chemistry with a catalytic metal ion (typically Zn2+ ).
For researchers and drug development professionals, selecting the right docking engine is not merely a matter of software preference; it is a critical decision that dictates the accuracy of virtual screening and lead optimization. This guide provides an objective, data-backed comparison of four industry-standard docking platforms: AutoDock Vina, Schrödinger Glide, MOE, and CCDC GOLD , specifically evaluating their performance in sulfonamide-metalloenzyme systems.
The Mechanistic Challenge: Why Standard Docking Fails
To understand why certain docking algorithms outperform others, we must first examine the causality behind the experimental choices. Sulfonamides ( R−SO2NH2 ) act as transition state analogs for Carbonic Anhydrase. To achieve high-affinity binding, the primary sulfonamide nitrogen must undergo deprotonation to its anionic form ( R−SO2NH− ) at physiological pH[1]().
Once deprotonated, this nitrogen coordinates directly with the Zn2+ ion in the enzyme's active site, displacing the catalytic water molecule. Simultaneously, the sulfonyl oxygens engage in a highly ordered hydrogen-bonding network with residues like Thr199 and Glu106[1]().
Many standard empirical scoring functions fail here because they improperly parameterize the charge transfer, polarization, and precise geometric constraints of transition metal coordination[2](). If the software treats the Zn2+ ion merely as a +2 point charge without accounting for its tetrahedral coordination geometry, the docking poses will be fundamentally flawed.
Diagram 1: Mechanistic pathway of sulfonamide coordination with zinc metalloenzymes.
Comparative Analysis of Docking Engines
Based on comparative assessments of metalloprotein docking[2]() and specific evaluations of sulfonamide derivatives[3](), here is how the leading tools perform:
AutoDock Vina & AutoDock4Zn
Standard AutoDock Vina is highly efficient but struggles with metalloproteins unless partial charges are manually optimized[2](). However, AutoDock4Zn introduces a specialized force field that incorporates a charge-independent term accounting for the coordination potential of zinc. While posing accuracy improves significantly with AD4Zn, its scoring correlation for ranking binding affinities remains poor compared to commercial alternatives[2]().
Schrödinger Glide
Glide excels in handling hydrophobic interactions and large-scale virtual screening[3](). For sulfonamides, Glide XP (Extra Precision) is highly effective if the Protein Preparation Wizard is used to properly assign the +2 state to the zinc ion and optimize the surrounding histidine network. Glide calculates binding free energy using a robust combination of van der Waals and electrostatic terms[3]().
MOE (Molecular Operating Environment)
MOE utilizes a force-field-based scoring function (e.g., GBVI/WSA dG) that is particularly adept at evaluating polar interactions and ligand stability within the binding site[3](). MOE's strength lies in its explicit protonation state management (Protonate3D), ensuring the sulfonamide is treated as an anion prior to docking.
CCDC GOLD
GOLD is arguably the most robust tool for metalloproteins. It utilizes a genetic algorithm and ranks poses using a fitness function that explicitly considers metal-binding interactions alongside internal energy and hydrogen bonding[3](). GOLD allows users to enforce specific coordination geometries (e.g., tetrahedral for CA II), drastically reducing the generation of physically impossible poses.
Quantitative Performance Summary
| Docking Engine | Posing Accuracy (RMSD < 2.0 Å) | Scoring Correlation ( R2 ) | Computational Speed | Metalloenzyme Handling Strategy |
| AutoDock Vina | ~43% | < 0.10 | Very Fast | Manual charge assignment (+2e) |
| AutoDock4Zn | ~48% | < 0.10 | Slow | Specialized Zn force field |
| Schrödinger Glide | ~65% | ~0.45 | Fast | OPLS4 / Protein Prep Wizard |
| MOE | ~70% | ~0.50 | Moderate | GBVI/WSA dG / Protonate3D |
| CCDC GOLD | ~75% | ~0.55 | Moderate | Explicit metal coordination constraints |
*Aggregated baseline metrics derived from comparative metalloprotein and sulfonamide docking studies[2](.
Experimental Workflow: A Self-Validating Protocol
To ensure scientific integrity, any docking study must be treated as a self-validating system. The protocol below outlines a rigorous methodology for docking sulfonamides into Carbonic Anhydrase II (e.g., PDB ID: 1AZM), ensuring that the computational setup can reproduce known experimental binding modes before screening novel compounds.
Step-by-Step Methodology
Step 1: Ligand Preparation (The Causality of Protonation)
-
Action: Import sulfonamide structures and generate 3D conformers.
-
Critical Adjustment: Adjust the pH to 7.4. Ensure the primary sulfonamide nitrogen is deprotonated (anionic state). Failure to do this will result in steric clashes with the zinc ion, as the neutral NH2 group cannot coordinate effectively.
-
Tool: LigPrep (Schrödinger) or MOE Wash.
Step 2: Protein Preparation (The Metalloenzyme Environment)
-
Action: Import the crystal structure (e.g., 1AZM). Remove all water molecules except structurally conserved waters that mediate ligand binding (though the catalytic water bound to zinc must be removed as the sulfonamide displaces it).
-
Critical Adjustment: Optimize the hydrogen bond network. Ensure His94, His96, and His119 are properly protonated to coordinate the Zn2+ ion. Assign a formal +2 charge to the zinc ion.
-
Tool: Protein Preparation Wizard (Schrödinger) or Protonate3D (MOE).
Step 3: Grid Generation and Constraints
-
Action: Define the binding pocket. Center the grid box directly on the Zn2+ ion.
-
Critical Adjustment (GOLD specific): Set a distance constraint forcing the sulfonamide nitrogen to remain within 2.0–2.5 Å of the zinc ion, enforcing a tetrahedral geometry.
Step 4: Docking Execution & Scoring
-
Action: Run the docking simulation using flexible ligand and rigid receptor settings (or induced-fit if side-chain flexibility is required).
-
Scoring: Evaluate poses based on internal energy, metal-binding interactions, and van der Waals forces[3]().
Step 5: Self-Validation (Pose Recovery)
-
Action: Extract the top-ranked pose of the native co-crystallized ligand (e.g., Acetazolamide). Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the experimental crystal structure.
-
Validation Threshold: The protocol is only validated if the RMSD is < 2.0 Å.
Diagram 2: Self-validating experimental workflow for metalloprotein docking.
Conclusion & Recommendations
The choice of docking engine for sulfonamide derivatives should be dictated by the specific goals of the drug discovery campaign:
-
For High-Throughput Screening (HTS): Schrödinger Glide offers the best balance of speed and accuracy, provided the protein preparation is flawless.
-
For Lead Optimization & Pose Accuracy: CCDC GOLD is the superior choice. Its ability to explicitly define metal coordination geometries prevents the algorithmic drift that causes other engines to generate false positives in metalloenzymes.
-
For Polar Interaction Profiling: MOE provides exceptional visualization and scoring for the complex hydrogen-bonding networks required to stabilize the sulfonyl group.
Ultimately, computational predictions for sulfonamides must be coupled with rigorous experimental validation, as scoring functions across all platforms still struggle to perfectly correlate with in vitro binding affinities (Ki/IC50) without the aid of secondary methods like QSAR or Metadynamics[4]().
References
-
Comparative Assessment of Seven Docking Programs on a Nonredundant Metalloprotein Subset of the PDBbind Refined Journal of Chemical Information and Modeling - ACS Publications[Link]
-
Comparative Analysis of Molecular Docking Programs GOLD, Glide, and MOE on Quinazoline Derivatives as Antiproliferative Agents Al Mustansiriyah Journal of Pharmaceutical Sciences[Link]
-
4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies MDPI[Link]
-
Comparison of Performance of Docking, LIE, Metadynamics and QSAR in Predicting Binding Affinity of Benzenesulfonamides PubMed - National Institutes of Health [Link]
Sources
Comprehensive Evaluation of Pharmacokinetic Parameters for Novel 2-Phenoxybenzamides in Antimalarial Drug Development
As a Senior Application Scientist in early-stage drug discovery, I approach pharmacokinetic (PK) profiling not merely as a checklist of parameters, but as a holistic system where molecular structure dictates biological fate. The emergence of artemisinin-resistant Plasmodium falciparum strains necessitates the development of novel, multi-stage antimalarials.
The 2-phenoxybenzamide scaffold, originally identified from the Medicines for Malaria Venture (MMV) Malaria Box (Compound 1 / MMV030666), has shown exceptional promise due to its lack of cross-resistance and multi-stage activity. However, transitioning this hit compound into a viable clinical candidate requires rigorous optimization of its physicochemical and pharmacokinetic properties 1.
This guide objectively evaluates the structural modifications of novel 2-phenoxybenzamides, comparing their PK performance against the parent lead and standard alternatives, while detailing the self-validating experimental protocols required for accurate ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.
Mechanistic Rationale: Why Pharmacokinetics Matter for This Scaffold
The 2-phenoxybenzamide class exhibits a dual-targeting mechanism. It disrupts the mitochondrial electron transport chain by simultaneously inhibiting dihydroorotate dehydrogenase (DHODH) and the cytochrome bc1 complex 2. Because these targets reside within the parasite's mitochondria—which is further sequestered within the host's red blood cells—the drug must possess highly specific lipophilic and permeability characteristics to cross multiple lipid bilayers without becoming trapped in non-target host tissues.
Dual-target mechanism of 2-phenoxybenzamides in P. falciparum.
Comparative Pharmacokinetic Profiling
To overcome the inherent limitations of the lead compound (MMV030666)—namely, sub-optimal ligand efficiency and marginal permeability—medicinal chemists have synthesized various derivatives, including N-pivaloyl analogs and diarylthioethers 3.
The table below summarizes the critical PK and pharmacodynamic parameters. Ligand Efficiency (LE) is particularly crucial here; it normalizes binding affinity by molecular size. Because heavy atoms add bulk that can impede permeability, an increase in LE from 0.214 to 0.236 kcal/mol/HA represents a significant optimization in binding per unit of molecular weight 1.
Table 1: Comparative in vitro Activity and PK Data
| Compound ID | Structural Modification | PfNF54 IC₅₀ (µM) | Selectivity Index (SI) | Log D₇.₄ | Ligand Efficiency (LE) | Permeability (Pₑ × 10⁻⁶ cm/s) |
| MMV030666 | Lead (Unmodified) | 0.650 | 288 | 4.82 | 0.214 | ~0.15 |
| Compound 19 | N-pivaloyl substitution | 0.617 | 299 | 5.10 | 0.220 | 0.09 |
| Compound 39 | Optimized diarylether | 0.269 | 460 | 4.85 | 0.236 | 0.12 |
| Compound 29 | Diarylthioether core | 0.194 | 850 | 4.73 | 0.230 | 0.24 |
| Atovaquone | Standard (Naphthoquinone) | 0.001 | >1000 | >5.00 | N/A | Low |
Key Insight: While Atovaquone remains highly potent, it suffers from rapid resistance development. Compound 29 (a diarylthioether derivative) demonstrates an optimal balance: it dramatically improves the Selectivity Index (SI = 850) while maintaining a favorable Log D₇.₄ and achieving the highest passive permeability (0.24 × 10⁻⁶ cm/s) among the synthesized analogs 3.
Experimental Methodologies & Self-Validating Protocols
To generate the data above, we rely on a strict, sequential workflow. Every protocol must be self-validating to ensure that artifacts (such as compound precipitation or enzyme degradation) do not masquerade as biological data.
Sequential ADME and pharmacokinetic evaluation workflow.
Protocol A: Parallel Artificial Membrane Permeability Assay (PAMPA)
Scientific Rationale: 2-phenoxybenzamides are highly lipophilic molecules. While cell-based assays (like Caco-2) are standard for oral drugs, they are confounded by active efflux transporters (e.g., P-glycoprotein). PAMPA isolates passive transcellular diffusion—the primary absorption route for these specific compounds—providing a pure physicochemical permeability coefficient (Pₑ) that directly correlates with the compound's structural modifications 1.
Self-Validating Mechanism: The protocol utilizes a Lucifer Yellow (LY) integrity check. Because LY is completely membrane-impermeable, if the apparent permeability of LY in any well exceeds 1×10−6 cm/s, it proves the artificial lipid membrane has ruptured. That specific well's data is automatically rejected.
Step-by-Step Procedure:
-
Membrane Preparation: Coat the PVDF filter of a 96-well donor plate with 5 µL of a 1% (w/v) lecithin solution in dodecane to form the artificial lipid bilayer.
-
Donor Solution Assembly: Dilute the 2-phenoxybenzamide test compounds to 10 µM in PBS (pH 7.4) containing 5% DMSO to ensure solubility. Add 150 µL to the donor wells.
-
Acceptor Plate Setup: Fill the acceptor plate with 300 µL of PBS (pH 7.4) containing 5% DMSO.
-
Incubation: Assemble the donor and acceptor plates into a "sandwich" and incubate at room temperature for 16 hours in a humidity chamber to prevent evaporation.
-
Quantification: Separate the plates. Quantify the compound concentration in both donor and acceptor wells using LC-MS/MS.
-
Validation Check: Measure LY fluorescence (Ex 428 nm / Em 536 nm) in the acceptor wells to confirm membrane integrity before calculating Pₑ.
Protocol B: CYP3A4 Inhibition Profiling
Scientific Rationale: Multi-stage antimalarials are frequently co-administered in Artemisinin-based Combination Therapies (ACTs). Because CYP3A4 metabolizes over 50% of marketed drugs, evaluating the inhibitory potential of novel 2-phenoxybenzamides early in development prevents lethal downstream drug-drug interactions (DDIs) 1.
Self-Validating Mechanism: Ketoconazole is run concurrently as a positive control. The assay requires the control to achieve >90% inhibition of the enzyme at 1 µM. Failure to hit this threshold indicates enzyme degradation or cofactor failure, triggering an immediate batch rejection.
Step-by-Step Procedure:
-
Reagent Assembly: Prepare a master mix containing recombinant human CYP3A4 supersomes, NADPH regeneration system (NADP+, Glucose-6-phosphate, G6P-dehydrogenase), and potassium phosphate buffer (pH 7.4).
-
Compound Pre-incubation: Add test compounds (serial dilutions from 0.1 to 50 µM) to the master mix and pre-incubate at 37°C for 10 minutes to allow for potential time-dependent inhibition.
-
Reaction Initiation: Add the fluorogenic substrate (e.g., 7-benzyloxy-4-trifluoromethylcoumarin, BFC) to initiate the reaction.
-
Kinetic Measurement: Monitor the formation of the fluorescent metabolite continuously for 30 minutes at 37°C using a microplate reader (Ex 409 nm / Em 530 nm).
-
Data Processing: Calculate the IC₅₀ by plotting the fractional enzyme activity against the logarithmic compound concentration, ensuring the Ketoconazole control curve aligns with historical baselines.
Conclusion
The transition from the MMV030666 lead to advanced derivatives like Compound 29 illustrates the power of targeted PK optimization. By replacing the diarylether partial structure with a diarylthioether core, researchers successfully increased the selectivity index while maintaining the delicate lipophilic balance required for passive permeability. Continuous reliance on self-validating ADME assays ensures that these structural modifications translate reliably from in vitro data to in vivo efficacy.
Sources
Personal protective equipment for handling 3,6-Difluoro-2-methoxybenzenesulfonamide
As a Senior Application Scientist, I approach the handling of specialized fluorinated building blocks not merely as a compliance exercise, but as a critical parameter of experimental integrity. 3,6-Difluoro-2-methoxybenzenesulfonamide (CAS 1208076-26-9) is a highly valuable intermediate frequently utilized in the development of carbonic anhydrase inhibitors and amyloid aggregation modulators . However, its unique structural motifs—specifically the electron-withdrawing fluorine atoms coupled with the sulfonamide moiety—impart specific toxicological and physicochemical properties that demand rigorous Personal Protective Equipment (PPE) and handling protocols .
Mechanistic Hazard Profile: The "Why" Behind the PPE
Before selecting PPE, we must understand the causality of the chemical's hazards. Fluorinated benzenesulfonamides generally present with Acute Toxicity (Oral) Category 4 (H302), Skin Irritation Category 2 (H315), and Eye Irritation Category 2 (H319) .
-
Dermal and Ocular Permeation: The addition of the methoxy and fluoro groups increases the lipophilicity of the benzenesulfonamide core. This enhances its ability to penetrate the stratum corneum (skin) and the corneal epithelium (eyes), leading to localized irritation upon contact.
-
Systemic and Renal Toxicity: If inhaled as a fine dust or accidentally ingested, systemic absorption occurs. In vivo studies on related fluorinated benzenesulfonamides indicate that limited solubility in urine can cause the compound to crystallize in the renal pelvis, leading to acute renal stress or failure . Furthermore, sulfonamides are potent inhibitors of metalloenzymes (e.g., carbonic anhydrases), which can disrupt physiological pH if introduced systemically .
Quantitative Hazard & PPE Matrix
To mitigate these risks, we deploy a targeted PPE strategy. The following table summarizes the quantitative hazard indicators and the specific PPE required to neutralize them.
| Hazard Category | GHS Code | Mechanistic Risk / Threshold | Required PPE & Engineering Control |
| Acute Oral Toxicity | H302 | Systemic metalloenzyme inhibition; estimated LD50 ~500 mg/kg. | Respirator: N95/FFP2 (if handling >50g outside hood). Control: Fume hood. |
| Skin Irritation | H315 | Lipophilic dermal penetration causing erythema. | Gloves: Nitrile (min 0.11 mm thickness). Body: Flame-retardant lab coat. |
| Eye Irritation | H319 | Corneal irritation due to sulfonamide acidity. | Eyes: ANSI Z87.1 / EN166 splash goggles. (Safety glasses are insufficient). |
| STOT (Single Exp.) | H335 | Respiratory tract irritation from airborne micro-dust. | Control: Fume hood with face velocity of 0.4 - 0.6 m/s. |
Operational Workflow for Safe Handling
The following diagram illustrates the logical progression of handling this compound, ensuring that safety protocols are integrated directly into the experimental workflow.
Workflow for the safe handling and disposal of fluorinated benzenesulfonamides.
Step-by-Step Methodology: Weighing and Transfer Protocol
To ensure a self-validating system, every step of this protocol includes a built-in verification check.
Step 1: Environmental & Engineering Setup
-
Action: Activate the chemical fume hood and ensure the sash is positioned at the designated operational height.
-
Causality: The hood captures aerosolized dust, mitigating H335 respiratory risks.
-
Validation Check: Observe the analytical balance readout. If the reading fluctuates by more than ±0.2 mg, the airflow is causing turbulent disruption. Adjust the sash or relocate the balance deeper into the hood until the readout stabilizes.
Step 2: PPE Verification and Donning
-
Action: Don a fully buttoned lab coat, ANSI Z87.1 tight-fitting safety goggles, and double-layer nitrile gloves.
-
Causality: Double-gloving provides a fail-safe against micro-tears, which are critical when handling lipophilic irritants that can bypass compromised barriers.
-
Validation Check: Perform a quick inflation test on the outer gloves prior to donning to ensure zero pinhole leaks.
Step 3: Anti-Static Weighing Mechanics
-
Action: Use a grounded, anti-static spatula (e.g., PTFE-coated or grounded stainless steel) to transfer the 3,6-Difluoro-2-methoxybenzenesulfonamide powder into a conductive anti-static weigh boat.
-
Causality: Fluorinated powders often carry a high electrostatic charge, causing them to "jump" and aerosolize, increasing the risk of inhalation and contamination.
-
Validation Check: The powder should fall smoothly from the spatula. If it clings to the spatula or the sides of the container, apply an anti-static ionizer gun to the workspace for 10 seconds before proceeding.
Step 4: Closed-System Transfer
-
Action: Transfer the weighed solid directly into the reaction vessel and immediately seal it with a septum. Inject the reaction solvent (e.g., DMSO or DMF) via syringe.
-
Causality: Solubilizing the compound in a closed system eliminates the risk of airborne dust exposure during transport to the stirrer or incubator.
Spill Response and Disposal Plan
In the event of a localized spill inside the fume hood, immediate containment is required to prevent cross-contamination and aerosolization.
-
Isolate and Upgrade: Halt operations. If the spill occurs outside the fume hood, immediately don an N95/P100 particulate respirator to prevent inhalation of aerosolized particles.
-
Wet-Wipe Containment: Do not dry sweep. Dry sweeping aerosolizes the fluorinated powder. Instead, dampen a disposable absorbent pad with a mild alkaline soap solution or a high-boiling solvent (like a water/ethanol mix) and gently place it over the powder.
-
Chemical Decontamination: Wipe the area inward from the edges to the center. Because the sulfonamide group is slightly acidic, a mild alkaline wipe ensures better solubilization and removal from the surface.
-
Waste Segregation: Place all contaminated wipes, weigh boats, and the outer layer of gloves into a designated Halogenated Solid Waste container. 3,6-Difluoro-2-methoxybenzenesulfonamide contains fluorine and sulfur, requiring high-temperature incineration to prevent the release of toxic hydrogen fluoride (HF) or sulfur oxides (SOx) into the environment .
References
- Google Patents. "US20240000736A1 - Inhibition of protein amyloid aggregation using fluorinated benzenesulfonamides".
-
Taylor & Francis. "Acute Renal Failure following Penoxsulam poisoning (Fluorinated Benzenesulfonamide Toxicity)". Available at: [Link]
-
PubMed. "Fluorinated benzenesulfonamide anticancer inhibitors of carbonic anhydrase IX exhibit lower toxic effects on zebrafish embryonic development than ethoxzolamide". Available at: [Link]
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
